molecular formula C29H38O9 B080918 Roridin D CAS No. 14682-29-2

Roridin D

Cat. No.: B080918
CAS No.: 14682-29-2
M. Wt: 530.6 g/mol
InChI Key: XZWOQFZHIMDODQ-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roridin D has been reported in Albifimbria verrucaria, Baccharis artemisioides, and other organisms with data available.
This compound is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948)

Properties

CAS No.

14682-29-2

Molecular Formula

C29H38O9

Molecular Weight

530.6 g/mol

IUPAC Name

(19E,21E)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione

InChI

InChI=1S/C29H38O9/c1-17-9-10-28-15-34-25(32)24-26(3,38-24)11-12-33-19(18(2)30)7-5-6-8-23(31)37-20-14-22(36-21(28)13-17)29(16-35-29)27(20,28)4/h5-8,13,18-22,24,30H,9-12,14-16H2,1-4H3/b7-5+,8-6+

InChI Key

XZWOQFZHIMDODQ-KQQUZDAGSA-N

Isomeric SMILES

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(/C=C/C=C/C(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C4C(O4)(CCOC(C=CC=CC(=O)OC5C3(C6(CO6)C(C5)O2)C)C(C)O)C

Synonyms

RORIDIND

Origin of Product

United States

Foundational & Exploratory

Roridin D's Mechanism of Action on the Eukaryotic Ribosome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Roridin D, a macrocyclic trichothecene mycotoxin, exerts its potent cytotoxicity by targeting the eukaryotic ribosome. This technical guide delineates the molecular mechanism of this compound's action, focusing on its interaction with the large ribosomal subunit. This compound binds with high affinity to the peptidyl transferase center (PTC) within the 60S subunit, specifically acting as an A-site inhibitor. This binding sterically hinders the accommodation of aminoacyl-tRNA, thereby potently inhibiting protein synthesis. Structural analyses of related trichothecenes reveal that key interactions, including hydrogen bonds and hydrophobic stacking with 25S/28S rRNA, are mediated by the toxin's conserved C12,13-epoxy ring. While many trichothecenes can affect different stages of translation, Type D compounds like this compound are particularly potent inhibitors of the initiation phase, leading to the breakdown of polysomes. Beyond direct translational arrest, this interaction triggers downstream signaling cascades, notably the Ribotoxic Stress Response (RSR), which activates MAP kinases and can culminate in apoptosis. This document provides a detailed overview of the binding mechanism, its functional consequences, quantitative data on inhibition, and conceptual protocols for key experimental assays used in its study.

Introduction to this compound

This compound is a member of the trichothecene family, a large group of sesquiterpenoid mycotoxins produced by various fungal species, including those from the Myrothecium genus.[1][2][3] Trichothecenes are classified into four types (A, B, C, and D) based on their chemical structure. This compound is a Type D trichothecene, characterized by a macrocyclic ring structure.[4] Like all trichothecenes, its biological activity is largely attributed to a conserved 12,13-epoxy ring and a C9-C10 double bond.[5][6] The primary and most well-characterized mechanism of action for this entire class of toxins is the potent inhibition of protein synthesis in eukaryotic cells.[1][7]

The Eukaryotic Ribosome: The Stage for Inhibition

The eukaryotic ribosome is an 80S ribonucleoprotein complex responsible for translating mRNA into protein. It is composed of a small (40S) and a large (60S) subunit. The ribosome features three key sites for tRNA binding that are essential for the elongation cycle of translation:

  • A-site (Aminoacyl): The entry point for aminoacyl-tRNA, which carries the next amino acid to be added to the polypeptide chain.

  • P-site (Peptidyl): Holds the peptidyl-tRNA, which carries the growing polypeptide chain.

  • E-site (Exit): The site from which the deacylated tRNA exits the ribosome.

The catalytic core for peptide bond formation, the Peptidyl Transferase Center (PTC) , is located within the 60S subunit. The PTC orchestrates the transfer of the nascent polypeptide from the P-site tRNA to the amino acid on the A-site tRNA.

G cluster_ribosome 80S Ribosome P_site P-site (Peptidyl-tRNA) E_site E-site (Exit) P_site->E_site Translocation A_site A-site (Aminoacyl-tRNA) A_site->P_site Translocation exit_tRNA Deacylated tRNA E_site->exit_tRNA Exits incoming_tRNA Incoming aa-tRNA incoming_tRNA->A_site Enters

Diagram 1: Functional sites of the eukaryotic 80S ribosome.

Core Mechanism of Action on the Ribosome

The toxicity of this compound stems from its high-affinity, specific binding to the ribosome, which ultimately arrests protein synthesis.[1]

Binding to the Peptidyl Transferase Center (PTC)

Structural and biochemical studies on trichothecenes, including the closely related Type D toxin Verrucarin A, have elucidated their binding mode.[5][8]

  • Binding Site: this compound and other trichothecenes bind within a deep pocket in the PTC of the large (60S) ribosomal subunit. Specifically, they are classified as A-site inhibitors , meaning their binding site overlaps with the region that accommodates the acceptor stem of the incoming aminoacyl-tRNA.[5][9]

  • Molecular Interactions: The binding is non-covalent and stabilized by a network of interactions with the 25S (in yeast) or 28S (in mammals) ribosomal RNA.[5] These interactions include:

    • Hydrogen Bonds: Primarily involving the oxygen atom in the critical C12,13-epoxide ring.[5][6]

    • Hydrophobic Stacking: The core ring structure of the toxin engages in pi-stacking interactions with rRNA nucleobases, such as U2821 in yeast.[5]

    • Conformational Changes: The binding of the toxin induces conformational shifts in several rRNA nucleotides, further stabilizing the complex and preventing the proper positioning of tRNA.[5][6]

G cluster_ptc Peptidyl Transferase Center (PTC) on 60S Subunit A_site A-site Pocket P_site P-site RoridinD This compound RoridinD->A_site Binds within rRNA 28S rRNA (e.g., U2821) RoridinD->rRNA Forms H-bonds & Hydrophobic interactions aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binding blocked

Diagram 2: this compound binding at the A-site of the PTC.
Inhibition of Protein Synthesis

By occupying the A-site of the PTC, this compound physically obstructs the binding of incoming aminoacyl-tRNA. This leads to a halt in the translation process. While different trichothecenes can inhibit distinct phases, Type D toxins like Verrucarin A (and by extension, this compound) are potent inhibitors of the initiation phase of protein synthesis.[8] This early-stage inhibition prevents the formation of functional polysomes and leads to their rapid disaggregation, a hallmark of initiation inhibitors.[1][8]

G Initiation 1. Initiation (80S assembly) Elongation 2. Elongation (Codon recognition, Peptide bond formation, Translocation) Initiation->Elongation Block PROCESS HALTED Initiation->Block Termination 3. Termination (Release of polypeptide) Elongation->Termination RoridinD This compound RoridinD->Initiation Inhibits

Diagram 3: this compound primarily inhibits the initiation step of translation.

Quantitative Analysis of this compound-Ribosome Interaction

CompoundAssay TypeCell Line / SystemEndpointValueReference
Myrothecine D CytotoxicityK562IC5056 nM[10]
Myrothecine E CytotoxicityK562IC5016 µM[10]
NT-2 Toxin In Vitro TranslationHeLa S3 LysateIC504.1 µM[11]
NT-2 Toxin Puromycin IncorporationHEK293T CellsIC50135 nM[11]
T-2 Toxin Protein Synthesis InhibitionVarious cultured cellsIC50~10-20 ng/mL (~21-43 nM)[12]

Note: Data for this compound is limited; values for structurally related macrocyclic trichothecenes are provided for context. IC50 values can vary significantly based on the cell line and assay conditions.

Downstream Cellular Consequences

The binding of this compound to the ribosome does more than just stop protein synthesis; it acts as a signaling event that triggers potent cellular stress responses.

Ribotoxic Stress Response (RSR)

The specific interaction of trichothecenes with the ribosome is recognized by the cell as a "ribotoxic" event. This triggers the Ribotoxic Stress Response (RSR), a signaling cascade primarily mediated by mitogen-activated protein kinases (MAPKs). The stalled ribosome activates kinases that lead to the phosphorylation and activation of JNK and p38 MAPKs, which in turn regulate downstream gene expression related to inflammation and apoptosis.[1]

G RD_Ribosome This compound-Ribosome Complex Kinase Upstream Kinases (e.g., ZAK, MEKK1) RD_Ribosome->Kinase Activates MAPK MAPK Activation (p38, JNK) Kinase->MAPK Phosphorylates Downstream Downstream Effects: - Pro-inflammatory gene expression - Apoptosis MAPK->Downstream Regulates

Diagram 4: Simplified signaling pathway of the Ribotoxic Stress Response.

Key Experimental Protocols

The study of this compound's mechanism of action relies on several key experimental techniques. While specific, detailed protocols are proprietary to individual labs, the conceptual workflows are outlined below.

Conceptual Protocol: In Vitro Translation Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis in a cell-free system.

  • System Preparation: A commercially available cell-free expression system (e.g., from rabbit reticulocyte or human HeLa cell lysate) is used.[13][14] This system contains all the necessary components for translation (ribosomes, tRNAs, initiation/elongation factors).

  • Template: A reporter mRNA, such as one encoding Luciferase, is added to the system.[14]

  • Inhibition: The system is incubated with varying concentrations of this compound (or a vehicle control).

  • Reaction: The translation reaction is initiated (e.g., by warming to 37°C) and allowed to proceed for a set time (e.g., 60-90 minutes).[13][14]

  • Readout: The amount of newly synthesized reporter protein is quantified. For Luciferase, this is done by adding its substrate and measuring the resulting luminescence.

  • Analysis: The luminescence signal is plotted against the this compound concentration to determine the IC50 value.

Conceptual Protocol: Ribosome Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand to the ribosome. A common method is a competitive binding assay.

  • Reagents: Purified eukaryotic ribosomes, a radiolabeled trichothecene with known binding characteristics (e.g., [³H]-trichodermin), and unlabeled this compound are required.

  • Incubation: A fixed concentration of ribosomes and the radiolabeled ligand are incubated with increasing concentrations of unlabeled this compound.

  • Separation: The ribosome-ligand complexes are separated from the unbound ligand. This is often done by rapid vacuum filtration through a nitrocellulose membrane, which traps the large ribosomal complexes but allows the small, unbound ligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of radiolabeled ligand bound to the ribosomes.

  • Analysis: As the concentration of unlabeled this compound increases, it competes with the radiolabeled ligand for the binding site, reducing the radioactivity on the filter. This data is used to calculate the Ki (and thus Kd) for this compound.

G cluster_workflow Workflow: Ribosome Binding Assay A 1. Incubate Ribosomes + Radiolabeled Ligand + Unlabeled this compound B 2. Separate Complexes (Vacuum Filtration) A->B C 3. Quantify Bound Radioactivity (Scintillation Counting) B->C D 4. Analyze Data (Calculate Kd/Ki) C->D

Diagram 5: Conceptual workflow for a competitive ribosome binding assay.
Conceptual Protocol: Cryo-Electron Microscopy (Cryo-EM) Structural Analysis

Cryo-EM is a powerful technique for determining the high-resolution structure of large, flexible complexes like the ribosome bound to a ligand.[15][16]

  • Complex Formation: Purified 80S ribosomes are incubated with a saturating concentration of this compound to form the this compound-ribosome complex.[17]

  • Sample Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This freezes the sample in a thin layer of non-crystalline (vitreous) ice, preserving the complex's native structure.[18][19]

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images ("micrographs"), each containing many individual ribosome particles in different orientations, are collected.[18]

  • Image Processing:

    • Particle Picking: Individual ribosome particles are computationally identified from the micrographs.

    • 2D Classification: Particles are grouped into classes based on their orientation to generate clear 2D averages.

    • 3D Reconstruction: The 2D classes are used to reconstruct a 3D model of the this compound-ribosome complex.

    • Refinement: The 3D model is refined to high resolution (near-atomic detail).

  • Model Building and Analysis: An atomic model of the ribosome and this compound is fitted into the final 3D density map to analyze the precise molecular interactions.

G cluster_workflow Workflow: Cryo-EM Structural Analysis A 1. Form Ribosome-Roridin D Complex B 2. Sample Vitrification (Rapid Freezing) A->B C 3. Data Collection (Cryo-TEM) B->C D 4. Image Processing (2D/3D Classification) C->D E 5. 3D Reconstruction & Model Building D->E

References

Roridin D Induced Apoptosis Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular mechanisms underlying Roridin D-induced apoptosis. This compound, a macrocyclic trichothecene mycotoxin produced by various fungi, is a potent inhibitor of protein synthesis and a strong inducer of programmed cell death in eukaryotic cells.[1] Understanding the intricate signaling pathways it modulates is crucial for its potential application in oncology and for assessing its toxicological profile.

Core Mechanism of Action: Ribotoxic Stress Response

Unlike many toxins that require metabolic activation, trichothecenes like this compound are directly cytotoxic.[1] Their primary molecular target is the eukaryotic ribosome. By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound inhibits protein synthesis at the elongation and/or termination steps.[1] This abrupt cessation of translation triggers a cellular stress cascade known as the ribotoxic stress response , which activates downstream signaling pathways, including mitogen-activated protein kinases (MAPKs), leading to apoptosis.[1][2]

Key Apoptotic Signaling Pathways

This compound orchestrates apoptosis through a multi-pronged approach, primarily engaging the intrinsic mitochondrial pathway, which is heavily influenced by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.

Intrinsic (Mitochondrial) Apoptosis Pathway

The mitochondrial pathway is central to this compound-induced cell death. The process is characterized by the following key events:

  • Regulation of Bcl-2 Family Proteins: this compound and related trichothecenes disrupt the critical balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.[3][4] Studies on analogous compounds show a significant upregulation of bax gene expression and a concurrent downregulation of bcl-2 expression.[5][6][7] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of Bax to Bcl-2 promotes the oligomerization of Bax proteins in the outer mitochondrial membrane.[7] This forms pores, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the intermembrane space into the cytosol.[5][6]

  • Caspase Activation Cascade: The released cytochrome c binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.[5][6] Active caspase-9 then cleaves and activates executioner caspases, primarily caspase-3, which orchestrate the systematic dismantling of the cell by cleaving key structural and regulatory proteins.[5][6][7]

Role of Reactive Oxygen Species (ROS)

A substantial body of evidence indicates that ROS generation is an early and critical event in trichothecene-induced apoptosis.[1][2][8]

  • Induction of Oxidative Stress: this compound can induce alterations in mitochondrial membrane structure, inhibiting the electron transport chain and leading to the production of ROS.[1][2]

  • Upstream Mediator of Apoptosis: The generated ROS act as second messengers that can directly damage cellular components and trigger the mitochondrial apoptosis pathway.[9][10] The cytotoxic effects of related trichothecenes, Roridin E and Satratoxin H, are significantly diminished by the presence of ROS scavengers, highlighting the essential role of oxidative stress in their mechanism.[8]

Endoplasmic Reticulum (ER) Stress Pathway

The targeting of ribosomes by this compound directly links its action to the endoplasmic reticulum, the primary site of protein synthesis and folding.

  • Unfolded Protein Response (UPR): Ribosome inhibition can lead to an accumulation of unfolded or misfolded proteins in the ER, triggering the UPR.[8] Studies on Roridin E demonstrate the activation of all three major ER stress sensors: PERK, IRE1, and ATF6.[8]

  • CHOP-Mediated Apoptosis: If ER homeostasis cannot be restored, prolonged UPR activation initiates apoptosis.[11] This is often mediated by the transcription factor CHOP (C/EBP homologous protein), which upregulates pro-apoptotic proteins while downregulating anti-apoptotic ones like Bcl-2.[11]

Modulation of Pro-Survival Signaling Pathways

This compound-induced apoptosis is also facilitated by the suppression of key pro-survival signaling cascades.

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[12] Its inhibition is a common mechanism for apoptosis induction.[13] this compound is presumed to inactivate this pathway, thereby removing its anti-apoptotic signals (such as the phosphorylation of Bad or the upregulation of Bcl-2) and sensitizing the cell to death stimuli.[9][14]

  • MAPK Pathway: The ribotoxic stress response is known to activate MAPK pathways, including JNK and p38, which are generally considered pro-apoptotic.[2][15][16] These kinases can phosphorylate and modulate the activity of Bcl-2 family proteins or other downstream effectors to promote cell death.[17]

  • NF-κB Pathway: The NF-κB transcription factor typically promotes cell survival by upregulating anti-apoptotic genes.[3][18] Inhibition of this pathway can render cells more susceptible to apoptosis. While direct evidence for this compound is limited, some compounds induce apoptosis by inhibiting NF-κB signaling.[19]

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-related trichothecenes, demonstrating their potent cytotoxic and pro-apoptotic effects.

CompoundCell LineAssayIC50 / Effective ConcentrationReference
Satratoxin GPC-12 (neuronal)Cell Viability10 - 25 ng/mL[20][21]
Satratoxin GPC-12 (neuronal)Apoptosis (Flow Cytometry)10 - 25 ng/mL[20][21]
Epiroridin AcidHepG-2CytotoxicityNot specified[5][6]
Mytoxin BHepG-2CytotoxicityNot specified[5][6]

Table 1: Cytotoxicity and Apoptosis Induction Concentrations of Roridin-Related Mycotoxins.

GeneCompoundCell LineFold Change (vs. Control)Reference
baxMytoxin BHepG-2~104.0[7]
baxEpiroridin AcidHepG-2~68.2[7]
bcl-2Mytoxin BHepG-2~0.08[7]
bcl-2Epiroridin AcidHepG-2~0.26[7]

Table 2: Relative Gene Expression Changes in HepG-2 Cells Treated with Trichothecenes.

Visualized Pathways and Workflows

Signaling Pathway Diagrams

Roridin_D_Apoptosis_Pathways cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Execution Pathway roridin This compound ribosome Ribosome roridin->ribosome Inhibits Protein Synthesis stress Ribotoxic Stress Response ribosome->stress ros ROS Generation stress->ros er_stress ER Stress (UPR) stress->er_stress bcl2 Bcl-2 (Anti-apoptotic) Inhibited stress->bcl2 bax Bax (Pro-apoptotic) Activated ros->bax er_stress->bax mmp Loss of Mitochondrial Membrane Potential (ΔΨm) bcl2->mmp bax->mmp cyto_c Cytochrome c Release mmp->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Core apoptotic pathways induced by this compound.

Roridin_D_Upstream_Signaling roridin This compound-Induced Cellular Stress pi3k PI3K/Akt Pathway (Pro-Survival) roridin->pi3k Inhibits mapk MAPK Pathway (JNK/p38) roridin->mapk Activates nfkb NF-κB Pathway (Pro-Survival) roridin->nfkb Inhibits apoptosis Apoptosis pi3k->apoptosis Inhibits mapk->apoptosis Promotes nfkb->apoptosis Inhibits

Caption: Modulation of upstream survival/stress pathways by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture treatment Treat with this compound (Dose & Time Course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis_detect Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_detect protein_exp Protein Analysis (Western Blot for Caspases, Bcl-2 family) treatment->protein_exp gene_exp Gene Expression (qRT-PCR for bax, bcl-2) treatment->gene_exp mito Mitochondrial Analysis (ΔΨm Assay - JC-1) treatment->mito ros ROS Measurement (H2DCFDA Assay) treatment->ros end Data Analysis & Pathway Elucidation viability->end apoptosis_detect->end protein_exp->end gene_exp->end mito->end ros->end

References

The Biological Activity of Roridin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin D is a macrocyclic trichothecene mycotoxin produced by various species of fungi, notably from the Myrothecium genus. As a member of the trichothecene family, this compound exhibits potent biological activities, primarily characterized by its profound cytotoxicity. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its molecular mechanisms of action, effects on cellular signaling pathways, and its potential as both a toxin and a therapeutic agent. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the cellular processes it influences.

Core Mechanism of Action: Ribosome Inhibition and Ribotoxic Stress

The fundamental biological activity of this compound, like other trichothecenes, stems from its ability to inhibit protein synthesis in eukaryotic cells. This is achieved through high-affinity binding to the 60S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts the elongation step of translation, leading to a rapid cessation of protein synthesis.

This direct inhibition of ribosomes triggers a cellular cascade known as the ribotoxic stress response . This response is initiated by the stalled ribosomes and leads to the activation of several downstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathways.

Cytotoxicity of this compound

This compound demonstrates potent cytotoxic effects against a range of eukaryotic cells. Its ability to halt protein synthesis makes it particularly effective against rapidly proliferating cells, such as cancer cells. The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

Cell LineCell TypeIC50 Value (µM)Reference
Primary soft-tissue sarcoma cellsHuman Sarcoma9.5 x 10-10[1]
High-grade leiomyosarcoma tumor cellsHuman SarcomaData not available for this compound; Related compounds tested.[1]

Note: Comprehensive IC50 data for this compound across a wide range of human cancer cell lines is limited in the currently available literature. The provided data indicates very high potency.

Induction of Apoptosis

A primary consequence of this compound exposure is the induction of programmed cell death, or apoptosis. This process is initiated through multiple interconnected signaling pathways.

Endoplasmic Reticulum (ER) Stress Pathway

The inhibition of protein synthesis by this compound leads to an accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates pro-apoptotic signaling cascades. Studies on related trichothecenes have shown the activation of key ER stress sensors such as:

  • PERK (PKR-like endoplasmic reticulum kinase): Phosphorylates eIF2α, leading to a general shutdown of protein synthesis but also the preferential translation of pro-apoptotic factors like ATF4.

  • IRE1 (Inositol-requiring enzyme 1): An endoribonuclease that splices XBP1 mRNA, leading to the expression of a transcription factor that upregulates genes involved in protein folding and degradation. However, under prolonged stress, IRE1 can also recruit TRAF2 and ASK1 to activate pro-apoptotic JNK signaling.

  • ATF6 (Activating transcription factor 6): A transcription factor that, upon activation, moves to the Golgi for cleavage and then to the nucleus to upregulate ER chaperones.

ER_Stress_Pathway cluster_roridin This compound cluster_ribosome Ribosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Protein Synthesis BiP BiP Ribosome->BiP Unfolded Proteins Accumulate eIF2a eIF2α ATF4 ATF4 eIF2a->ATF4 Translates ATF4_n ATF4 ATF4->ATF4_n Translocates TRAF2 TRAF2 ASK1 ASK1 TRAF2->ASK1 JNK JNK ASK1->JNK Apoptosis_genes Pro-apoptotic Genes JNK->Apoptosis_genes Activates XBP1u XBP1u mRNA XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_n XBP1s XBP1s->XBP1s_n Translates & Translocates ATF6_cleaved Cleaved ATF6 ATF6_n ATF6 ATF6_cleaved->ATF6_n Translocates CHOP CHOP ATF4_n->CHOP Upregulates XBP1s_n->Apoptosis_genes Upregulates ATF6_n->Apoptosis_genes Upregulates CHOP->Apoptosis_genes Upregulates Apoptosis Apoptosis Apoptosis_genes->Apoptosis PERK PERK BiP->PERK Dissociates IRE1 IRE1 BiP->IRE1 Dissociates ATF6 ATF6 BiP->ATF6 Dissociates PERK->eIF2a Phosphorylates IRE1->TRAF2 IRE1->XBP1u Splices ATF6->ATF6_cleaved Translocates to Golgi & Cleaved

Figure 1: this compound-induced ER Stress and Apoptosis Signaling Pathway.
Intrinsic (Mitochondrial) Apoptosis Pathway

This compound also activates the intrinsic pathway of apoptosis, which is centered around the mitochondria. Key events in this pathway include:

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.

  • Mitochondrial Membrane Depolarization: The shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential.

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondrion Mitochondrion cluster_caspase_cascade Caspase Cascade This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mito Mitochondrial Membrane Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Pro-caspase-9 Apaf1->Casp9 Recruits ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Activates Casp3 Pro-caspase-3 ActiveCasp9->Casp3 Cleaves & Activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Cellular Substrates Cellular Substrates ActiveCasp3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Figure 2: this compound-induced Intrinsic Apoptosis Pathway.

Pro-inflammatory Activity

While not as extensively studied for this compound specifically, related macrocyclic trichothecenes like Roridin A have been shown to possess potent pro-inflammatory properties. The ribotoxic stress response induced by these mycotoxins leads to the activation of MAPK pathways (p38 and JNK), which in turn can activate transcription factors like NF-κB and AP-1. This results in the increased expression of pro-inflammatory genes.

In vivo studies with Roridin A have demonstrated an upregulation of the following pro-inflammatory cytokines:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-1beta (IL-1β)

  • Interleukin-6 (IL-6)

This pro-inflammatory response can contribute to the overall toxicity of this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the IC50 value of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Roridin_D Add serial dilutions of this compound Incubate_24h->Add_Roridin_D Incubate_48_72h Incubate for 48-72h Add_Roridin_D->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Figure 3: Workflow for a typical MTT-based cytotoxicity assay.
Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Resuspension: Resuspend cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of caspases, a hallmark of apoptosis.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pro-caspase-3 and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a highly potent mycotoxin with significant biological activity. Its primary mechanism of action, the inhibition of protein synthesis, triggers a cascade of cellular events including the ribotoxic stress response, ER stress, and ultimately, apoptosis. The cytotoxic nature of this compound makes it a compound of interest in oncology research, although its high toxicity presents a significant challenge for therapeutic development. Its pro-inflammatory properties further contribute to its toxicological profile. A thorough understanding of the molecular pathways affected by this compound is crucial for both mitigating its harmful effects and exploring any potential therapeutic applications. Further research is warranted to establish a more comprehensive cytotoxicity profile across a wider range of cancer cell lines and to further dissect the intricacies of its interaction with cellular signaling networks.

References

Roridin D Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Roridin D, a potent macrocyclic trichothecene mycotoxin. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in its mechanism of action.

Core Structure and Mechanism of Action

This compound belongs to the type D class of trichothecenes, characterized by a macrocyclic ester linkage between the C4 and C15 positions of the core sesquiterpenoid structure. Like other trichothecenes, its toxicity is fundamentally linked to the presence of a 12,13-epoxy ring and a 9,10-double bond. The primary molecular target of this compound is the eukaryotic ribosome, where it binds to the peptidyl transferase center of the 60S subunit. This interaction inhibits protein synthesis, leading to a cellular stress cascade known as the ribotoxic stress response. This response is a key driver of the downstream signaling events that ultimately result in apoptosis.

Structure-Activity Relationship: Quantitative Data

Table 1: Cytotoxicity of Roridin Analogs Against Various Cancer Cell Lines (IC50 values in µM)

Compound/AnalogCell LineIC50 (µM)Reference
Roridin A K5620.08 µM[1]
SW11160.12 µM[1]
Epiroridin Acid HepG-2>10 µM[2]
Mytoxin B HepG-20.5 µM[2]
12'-episatratoxin H KB1.42 µM[3]
HepG22.27 µM[3]
16-hydroxyroridin E L12100.45 µM[3]

Table 2: Cytotoxicity of Macrocyclic Trichothecenes (IC50 values in nM)

CompoundCell LineIC50 (nM)Reference
Roridin E Multiple Breast Cancer Cell Lines0.02-0.05 nM[4]
H4TG, MDCK, NIH3T3, KA31T1.74-7.68 nM[4]
Satratoxin H Jurkat, U9372.2 nM[2]
Satratoxin G Jurkat, U9372.2-18.3 nM[2]

Key Experimental Protocols

WST-1 Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • WST-1 reagent

  • 96-well microplates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound and its analogs)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.

  • Absorbance Measurement: Shake the plate gently for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Ribosome Binding Assay (Representative Protocol)

This assay is used to determine the affinity of trichothecenes for the ribosome.

Materials:

  • Purified eukaryotic ribosomes (e.g., from rabbit reticulocytes or yeast)

  • Radiolabeled trichothecene (e.g., ³H-T-2 toxin as a representative)

  • Unlabeled competitor compounds (this compound and analogs)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine purified ribosomes (e.g., 1-2 A₂₆₀ units) with the binding buffer.

  • Competition: Add increasing concentrations of the unlabeled competitor compound (this compound or its analogs).

  • Radioligand Addition: Add a fixed, low concentration of the radiolabeled trichothecene.

  • Incubation: Incubate the reaction mixture on ice for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in the binding buffer. This separates the ribosome-bound radioligand from the unbound fraction.

  • Washing: Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is determined by the radioactivity retained on the filter. The binding affinity (e.g., Ki or IC50) of the competitor compounds is calculated by analyzing the displacement of the radioligand.

Signaling Pathways and Visualizations

This compound's interaction with the ribosome triggers the Ribotoxic Stress Response , a signaling cascade that is central to its cytotoxic effects. This response involves the activation of several key protein kinases and culminates in apoptosis.

Ribotoxic Stress Response and Apoptosis Induction

Upon binding to the ribosome, this compound induces a conformational change that is recognized by upstream kinases, initiating the ribotoxic stress response. This leads to the activation of Src family kinases, such as Hck, which in turn phosphorylate and activate Mitogen-Activated Protein Kinases (MAPKs), including c-Jun N-terminal kinase (JNK), p38, and Extracellular signal-Regulated Kinase (ERK).[5][6] Activated MAPKs then translocate to the nucleus to regulate the activity of transcription factors like AP-1, NF-κB, and C/EBP, leading to the expression of pro-inflammatory cytokines and genes involved in apoptosis.[5] The apoptotic cascade is further amplified through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-9 and the executioner caspase-3.[2]

RoridinD_Signaling RoridinD This compound Ribosome Ribosome (60S Subunit) RoridinD->Ribosome ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition RibotoxicStress Ribotoxic Stress Response Ribosome->RibotoxicStress SrcKinase Src Family Kinase (e.g., Hck) Activation RibotoxicStress->SrcKinase Mitochondria Mitochondrial Pathway RibotoxicStress->Mitochondria MAPKs MAPK Activation (JNK, p38, ERK) SrcKinase->MAPKs TranscriptionFactors Transcription Factor Modulation (AP-1, NF-κB, C/EBP) MAPKs->TranscriptionFactors GeneExpression Pro-inflammatory Cytokine & Apoptotic Gene Expression TranscriptionFactors->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis BaxBcl2 Increased Bax/Bcl-2 Ratio Mitochondria->BaxBcl2 CytochromeC Cytochrome c Release BaxBcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

This compound-induced ribotoxic stress and apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound and its analogs.

Cytotoxicity_Workflow Start Start: Cell Culture CellSeeding Cell Seeding (96-well plate) Start->CellSeeding CompoundTreatment Treatment with This compound Analogs CellSeeding->CompoundTreatment Incubation Incubation (48-72 hours) CompoundTreatment->Incubation ViabilityAssay Cell Viability Assay (e.g., WST-1) Incubation->ViabilityAssay DataAcquisition Data Acquisition (Microplate Reader) ViabilityAssay->DataAcquisition DataAnalysis Data Analysis (IC50 Determination) DataAcquisition->DataAnalysis End End: SAR Conclusion DataAnalysis->End

Workflow for assessing the cytotoxicity of this compound analogs.

Conclusion

The structure-activity relationship of this compound is intrinsically linked to its ability to bind to the ribosome and inhibit protein synthesis, thereby triggering the ribotoxic stress response. Key structural features, including the 12,13-epoxy group and the macrocyclic ring, are crucial for its high cytotoxicity. The quantitative data, though not exhaustive for a complete synthetic library of this compound, consistently show that even minor modifications to the macrocyclic structure can lead to significant changes in biological activity. The detailed experimental protocols and the visualized signaling pathways provided in this guide offer a solid foundation for researchers engaged in the study and development of novel anticancer agents based on the roridin scaffold. Further synthesis and evaluation of a broader range of this compound analogs are warranted to fully elucidate the nuanced structure-activity relationships and to optimize the therapeutic potential of this class of compounds.

References

Endoplasmic Reticulum Stress Induced by Roridin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin D is a potent macrocyclic trichothecene mycotoxin known for its robust cytotoxic effects. A primary mechanism underpinning its toxicity is the induction of a cellular state known as ribotoxic stress, which subsequently triggers a powerful endoplasmic reticulum (ER) stress response, culminating in apoptosis. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound, presents quantitative data from closely related analogs to contextualize its potency, and details the experimental protocols necessary to investigate its effects. This document is intended to serve as a comprehensive resource for researchers in oncology, toxicology, and drug development investigating the therapeutic potential and mechanistic actions of this compound and related compounds.

Introduction: The Mechanism of Roridin-Induced ER Stress

This compound belongs to the trichothecene family of mycotoxins, which are potent inhibitors of protein synthesis in eukaryotic cells.[1] The primary molecular target of these toxins is the 60S ribosomal subunit, where they bind to the peptidyl transferase center.[1][2] This interaction inhibits the elongation step of translation, leading to a rapid cessation of protein synthesis and polysome disaggregation.[1] This event, termed "ribotoxic stress," serves as the initial trigger for a cascade of downstream stress responses.[3]

The abrupt halt in protein synthesis and the accumulation of stalled nascent polypeptide chains disrupt the protein folding environment of the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates a sophisticated signaling network called the Unfolded Protein Response (UPR).[4] The UPR is orchestrated by three main sensor proteins located on the ER membrane:

  • PERK (PKR-like ER Kinase)

  • IRE1 (Inositol-requiring enzyme 1)

  • ATF6 (Activating Transcription Factor 6)

Studies on Roridin E, a close structural analog of this compound, confirm that all three branches of the UPR are activated upon exposure.[4] This comprehensive activation leads to a cellular program that, if the stress is prolonged or severe, shifts from a pro-survival response to a pro-apoptotic one, ultimately eliminating the damaged cell.

Signaling Pathways

This compound's interaction with the ribosome initiates a signaling cascade that converges on the UPR and ultimately leads to programmed cell death. The key pathways are visualized below.

cluster_ribosome Ribosome cluster_stress Cellular Stress Response cluster_upr Unfolded Protein Response (UPR) cluster_apoptosis Apoptosis Cascade RoridinD This compound Ribosome 60S Ribosomal Subunit RoridinD->Ribosome Binds to Peptidyl Transferase Center ProteinSynthInhibition Inhibition of Protein Synthesis Ribosome->ProteinSynthInhibition RibotoxicStress Ribotoxic Stress ProteinSynthInhibition->RibotoxicStress ER_Stress Endoplasmic Reticulum Stress (UPR) RibotoxicStress->ER_Stress ROS ↑ Reactive Oxygen Species (ROS) ER_Stress->ROS PERK PERK ER_Stress->PERK Activation IRE1 IRE1α ER_Stress->IRE1 Activation ATF6 ATF6 ER_Stress->ATF6 Activation Bax ↑ Bax ROS->Bax CHOP CHOP PERK->CHOP via eIF2α/ATF4 IRE1->CHOP via XBP1s ATF6->CHOP CHOP->Bax Bcl2 ↓ Bcl-2 CHOP->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced ER stress and apoptosis signaling pathway.

Quantitative Data

While specific quantitative data for this compound is limited in publicly accessible literature, data from its close structural analogs, Roridin A and Roridin E, provide a strong indication of its high potency. The half-maximal inhibitory concentration (IC₅₀) values against various human cancer cell lines are typically in the low nanomolar to picomolar range, highlighting the extreme cytotoxicity of this class of compounds.

CompoundCell LineAssay TypeIC₅₀ ValueReference
Roridin A S. cerevisiaeAntifungal Assay31.25 µg/mL[5]
M. griseaAntifungal Assay125 µg/mL[5]
S. sclerotiorumAntifungal Assay31.25 µg/mL[5]
Roridin E Breast Cancer LinesCytotoxicity Assay0.02 - 0.05 nM[6]
H4TG, MDCK, NIH3T3Proliferation Assay1.74 - 7.68 nM[6]
HL-60Proliferation Assay7.9 - 8.8 nM[6]

Note: The table summarizes data for Roridin A and E, close structural analogs of this compound, to provide a quantitative context for its expected potency.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound. These are standardized protocols that serve as a starting point for investigation; specific parameters such as compound concentration and incubation time should be optimized for the cell system under study.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

cluster_prep cluster_treat cluster_assay cluster_read A 1. Seed cells in a 96-well plate B 2. Incubate for 24h (allow attachment) A->B C 3. Add serial dilutions of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent (e.g., 10µL of 5mg/mL stock) D->E F 6. Incubate for 2-4h at 37°C (Formazan formation) E->F G 7. Add solubilization buffer (e.g., 100µL DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well flat-bottom plate.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Exposure: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][8]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Detection of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

cluster_prep cluster_stain cluster_acq A 1. Treat cells with This compound B 2. Harvest cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate for 15 min in the dark E->F G 7. Add 1X Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well to ensure all apoptotic cells are collected.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL) to the cell suspension.[1][9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

cluster_prep cluster_load cluster_treat cluster_acq A 1. Seed cells and allow to adhere B 2. Wash with serum-free medium A->B C 3. Incubate with DCFH-DA (e.g., 10 µM for 30 min) B->C D 4. Wash to remove excess probe C->D E 5. Add this compound for desired time D->E F 6. Measure fluorescence (Ex: 485nm, Em: 530nm) E->F

Caption: Experimental workflow for DCFH-DA ROS detection assay.

Protocol:

  • Cell Seeding: Seed cells in 6-well plates or black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Probe Loading: Wash the cells once with warm, serum-free medium or PBS.

  • Incubation with Probe: Load the cells with DCFH-DA by incubating them in a 10-20 µM solution of DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • Treatment: Add medium containing the desired concentrations of this compound to the cells. A positive control, such as H₂O₂, should be included.

  • Measurement: After the desired incubation period, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. Use an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. The increase in fluorescence intensity corresponds to the level of intracellular ROS.

Western Blot Analysis of ER Stress Markers

This technique is used to detect and quantify the expression levels of key proteins in the UPR pathway.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound for various time points (e.g., 0, 4, 8, 16, 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the samples onto a 4-15% gradient or a 10-12% polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against ER stress markers overnight at 4°C with gentle agitation. Recommended antibodies include:

      • GRP78/BiP

      • p-PERK and Total PERK

      • p-IRE1α and Total IRE1α

      • CHOP/GADD153

      • Cleaved Caspase-3

      • Bax and Bcl-2

      • A loading control (e.g., β-actin or GAPDH )

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Perform densitometric analysis to quantify the protein expression levels relative to the loading control.

Conclusion

This compound is a highly potent cytotoxic agent that exerts its effects by initiating ribotoxic stress, leading to a robust activation of the endoplasmic reticulum stress response and subsequent apoptosis. The activation of all three UPR sensors—PERK, IRE1, and ATF6—underscores the comprehensive nature of the cellular stress it induces. While this compound-specific quantitative data remains sparse, the nanomolar to picomolar cytotoxicity of its close analogs suggests it is among the most powerful inducers of this pathway. The detailed protocols provided in this guide offer a robust framework for researchers to quantitatively assess the impact of this compound on cell viability, apoptosis, ROS production, and the expression of key ER stress markers, facilitating further investigation into its potential as a therapeutic agent or as a tool for studying fundamental cellular stress pathways.

References

Toxicological Profile of Roridin D In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roridin D, a macrocyclic trichothecene mycotoxin produced by various fungi, is a potent cytotoxic agent with significant implications for human and animal health. This technical guide provides an in-depth overview of the in vitro toxicological profile of this compound. It consolidates key findings on its mechanisms of action, cytotoxic effects on various cell lines, and the intricate signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound belongs to the Type D class of trichothecene mycotoxins, which are characterized by a macrocyclic ester or triester ring linking the C-4 and C-15 positions of the trichothecene core. Like other trichothecenes, this compound does not require metabolic activation to exert its biological effects.[1] Its lipophilic nature allows it to passively diffuse across cell membranes, leading to rapid interaction with intracellular targets.[1] The 12,13-epoxy ring is a critical structural feature for its toxicity.[2] This guide will delve into the cellular and molecular consequences of this compound exposure in vitro.

Mechanism of Action

The primary mechanism of toxicity for this compound, and trichothecenes in general, is the inhibition of protein synthesis.[3][2] this compound binds with high affinity to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center.[3] This action disrupts the elongation or termination steps of polypeptide chain synthesis.[2][4] This inhibition of protein synthesis is a key initiating event that triggers a cascade of downstream cellular stress responses.

Beyond its direct impact on translation, this compound's toxicity is multifaceted, involving:

  • Ribotoxic Stress Response: The binding of this compound to the ribosome is thought to activate downstream signaling pathways, including mitogen-activated protein kinases (MAPKs), a phenomenon known as the ribotoxic stress response.[1][5]

  • Oxidative Stress: this compound can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][6] This can cause damage to cellular components like DNA and membranes and impair mitochondrial function.[7]

  • Endoplasmic Reticulum (ER) Stress: Recent studies have shown that related macrocyclic trichothecenes, roridin E and satratoxin H, can induce ER stress-dependent apoptosis.[6][8] This involves the activation of the unfolded protein response (UPR) signaling pathways.[6]

  • Disruption of Macromolecular Synthesis: Secondary effects include the inhibition of DNA and RNA synthesis.[1][5]

  • Cell Cycle Arrest: this compound and related compounds can interfere with cell division.[1]

In Vitro Cytotoxicity of this compound and Related Trichothecenes

This compound exhibits potent cytotoxic activity against a range of cell lines. The half-maximal inhibitory concentration (IC50) values highlight its significant growth-inhibitory effects.

CompoundCell LineIC50 (µM)Reference
This compoundPrimary soft-tissue sarcoma9.5 x 10-10[9]
Roridin EPrimary soft-tissue sarcoma7.6 x 10-10[9]
Roridin L-2Primary soft-tissue sarcoma3.0 x 10-8[9]
Roridin L-2High-grade leiomyosarcoma1.8 x 10-8[9]
Mytoxin BPrimary soft-tissue sarcoma8.4 x 10-10[9]
Verrucarin APrimary soft-tissue sarcoma2.9 x 10-10[9]
16-hydroxyroridin EPrimary soft-tissue sarcoma4.6 x 10-8[9]
16-hydroxyroridin EHigh-grade leiomyosarcoma8.5 x 10-8[9]
TrichoverritonePrimary soft-tissue sarcoma1.3 x 10-7[9]
TrichoverritoneHigh-grade leiomyosarcoma2.6 x 10-8[9]

Induction of Apoptosis

A primary outcome of this compound exposure in vitro is the induction of apoptosis, or programmed cell death.[1][5] This process is crucial for eliminating damaged cells and is tightly regulated by a complex network of signaling molecules. This compound and its analogs have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key Apoptotic Events
  • Caspase Activation: Studies on related trichothecenes have demonstrated the activation of key executioner caspases, such as caspase-3 and caspase-9.[10][11]

  • Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[10][11]

  • Bcl-2 Family Protein Modulation: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 has been observed, shifting the cellular balance towards apoptosis.[10][11]

  • DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed in cells treated with related macrocyclic trichothecenes.[12]

Signaling Pathways Modulated by this compound

This compound's cytotoxicity is mediated by its influence on several critical intracellular signaling pathways.

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome triggers a "ribotoxic stress response," leading to the activation of Mitogen-Activated Protein Kinases (MAPKs).[5] This pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Ribotoxic_Stress_Response RoridinD This compound Ribosome Ribosome (60S Subunit) RoridinD->Ribosome Inhibition of Protein Synthesis RSR Ribotoxic Stress Response Ribosome->RSR MAPK_Pathway MAPK Activation (p38, JNK, ERK) RSR->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation MAPK_Pathway->Inflammation

Caption: this compound-induced Ribotoxic Stress Response and MAPK Activation.

Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis

This compound and related macrocyclic trichothecenes can induce apoptosis through the activation of ER stress pathways.[6][8] The accumulation of unfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which involves three main sensor proteins: IRE1, PERK, and ATF6.[6]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum IRE1 IRE1 Apoptosis Caspase-Dependent Apoptosis IRE1->Apoptosis PERK PERK PERK->Apoptosis ATF6 ATF6 ATF6->Apoptosis RoridinD This compound UPR Unfolded Protein Response (UPR) RoridinD->UPR UPR->IRE1 UPR->PERK UPR->ATF6

Caption: ER Stress-Mediated Apoptosis Induced by this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

This compound can trigger the intrinsic apoptosis pathway by causing mitochondrial dysfunction.[10][11] This involves changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c and subsequent activation of caspases.

Intrinsic_Apoptosis_Pathway RoridinD This compound Bax Bax (Upregulation) RoridinD->Bax Bcl2 Bcl-2 (Downregulation) RoridinD->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound and the Intrinsic Apoptosis Pathway.

Experimental Protocols

This section provides an overview of common in vitro assays used to characterize the toxicological profile of this compound.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effects of this compound on cell proliferation and survival.

  • Principle: This assay uses the redox indicator resazurin to measure the metabolic activity of viable cells. Viable cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

  • Protocol Outline:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add Alamar Blue solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 570 nm and 600 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.[12]

  • Principle: This colorimetric assay is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates directly with the number of metabolically active cells.

  • Protocol Outline:

    • Plate and treat cells with this compound as described for the Alamar Blue assay.

    • Add WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

    • Measure the absorbance of the formazan product at approximately 450 nm.

    • Determine cell viability relative to the control.

Apoptosis Assays

These methods are employed to quantify and visualize the induction of apoptosis.

  • Principle: This technique analyzes the DNA content of cells. Apoptotic cells have a fractional DNA content (sub-G1 peak) due to DNA fragmentation.

  • Protocol Outline:

    • Culture and treat cells with this compound.

    • Harvest cells, including both adherent and floating populations.

    • Fix the cells in cold 70% ethanol.

    • Wash and resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A.

    • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the sub-G1 phase represents the apoptotic population.[12]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol Outline:

    • After treatment with this compound, harvest the cells.

    • Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

  • Protocol Outline:

    • Treat cells with this compound for various time points.

    • Lyse the cells to extract total proteins.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-p38).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflow for In Vitro Toxicological Assessment

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Death Mechanism of Cell Death cluster_Signaling_Pathways Signaling Pathway Analysis Cell_Culture Cell Culture (e.g., HepG2, A549) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Cytotoxicity_Assay Cytotoxicity Assay (Alamar Blue / WST-1) Treatment->Cytotoxicity_Assay IC50 IC50 Determination Cytotoxicity_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Flow Cytometry) IC50->Apoptosis_Assay DNA_Frag DNA Fragmentation Analysis IC50->DNA_Frag Western_Blot Western Blotting IC50->Western_Blot Apoptosis_Confirmation Apoptosis Confirmation Apoptosis_Assay->Apoptosis_Confirmation DNA_Frag->Apoptosis_Confirmation Pathway_Elucidation Pathway Elucidation Apoptosis_Confirmation->Pathway_Elucidation Target_Proteins Target Proteins (Caspases, Bcl-2 family, MAPKs) Western_Blot->Target_Proteins Target_Proteins->Pathway_Elucidation

Caption: General Experimental Workflow for this compound In Vitro Toxicology.

Conclusion

The in vitro toxicological profile of this compound is characterized by its potent inhibition of protein synthesis, which triggers a cascade of cellular stress responses, including the ribotoxic stress response, oxidative stress, and ER stress. These events converge on the activation of apoptotic pathways, leading to programmed cell death. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for the scientific community to further investigate the toxicological impact of this compound and to explore potential therapeutic applications of related compounds in fields such as oncology. A thorough understanding of its mechanisms of action is crucial for risk assessment and the development of potential countermeasures.

References

Roridin D: A Technical Guide to its Effects on Eukaryotic Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin D is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi, including species of Myrothecium.[1] Like other trichothecenes, this compound is a potent inhibitor of eukaryotic protein synthesis, a mechanism that underpins its significant cytotoxicity and potential as an anticancer agent. This technical guide provides an in-depth overview of the effects of this compound on eukaryotic cell proliferation, detailing its mechanisms of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. While specific quantitative cytotoxicity and cell cycle data for this compound are not extensively available in publicly accessible literature, this guide leverages data from closely related trichothecenes to provide a comprehensive understanding of its biological activities.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of this compound and other trichothecenes is the eukaryotic ribosome.[1][2] By binding to the peptidyl transferase center of the 60S ribosomal subunit, this compound inhibits the elongation step of protein synthesis.[2] This immediate and potent cessation of protein production triggers a cascade of cellular stress responses, ultimately leading to an inhibition of cell proliferation and the induction of programmed cell death (apoptosis).

Quantitative Data on Trichothecene Cytotoxicity

CompoundCell LineCell TypeIC50 ValueReference
Roridin EMultiple Breast Cancer Cell LinesHuman Breast Cancer0.02-0.05 nM[3]
Roridin EH4TGMammalian1.74 nM[3]
Roridin EMDCKMammalian7.68 nM[3]
Roridin ENIH3T3Mouse Embryonic Fibroblast2.45 nM[3]
Roridin EKA31TMammalian3.84 nM[3]
Satratoxin GPC-12Rat Pheochromocytoma10-25 ng/mL[4]

Key Signaling Pathways Affected by this compound

The inhibition of protein synthesis by this compound initiates a multifaceted cellular stress response, primarily through the activation of the Ribotoxic Stress Response and the Endoplasmic Reticulum (ER) Stress Response. These pathways converge to induce cell cycle arrest and apoptosis.

Ribotoxic Stress Response and MAPK Activation

The binding of this compound to the ribosome is recognized as a "ribotoxic stress," leading to the activation of Mitogen-Activated Protein Kinases (MAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 MAPK.[5]

Ribotoxic_Stress_Response RoridinD This compound Ribosome Ribosome (60S Subunit) RoridinD->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress ProteinSynthesis->RibotoxicStress MAP3Ks MAP3Ks (e.g., ASK1) RibotoxicStress->MAP3Ks MKK4_7 MKK4/7 MAP3Ks->MKK4_7 MKK3_6 MKK3/6 MAP3Ks->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis CellCycleArrest Cell Cycle Arrest p38->CellCycleArrest

Ribotoxic Stress Response Pathway
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The disruption of protein synthesis also leads to an accumulation of unfolded and misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR). This involves the activation of three key sensor proteins: PERK, IRE1, and ATF6.[4]

ER_Stress_Response RoridinD This compound ProteinSynthesis Protein Synthesis Inhibition RoridinD->ProteinSynthesis ER_Stress ER Stress (Unfolded Protein Accumulation) ProteinSynthesis->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a XBP1 sXBP1 IRE1->XBP1 ATF6f ATF6 (cleaved) ATF6->ATF6f ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1->CHOP ATF6f->CHOP Apoptosis Apoptosis CHOP->Apoptosis

ER Stress and Unfolded Protein Response

Effects on the Eukaryotic Cell Cycle

While specific quantitative data on this compound-induced cell cycle arrest is limited, studies on other trichothecenes and microtubule-interfering agents suggest that this compound likely induces cell cycle arrest, particularly at the G2/M phase.[6] This arrest prevents cells from entering mitosis, providing a window for apoptotic pathways to be initiated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on eukaryotic cell proliferation.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Eukaryotic cell line of interest

  • 6-well plates

  • This compound stock solution

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Detection: Western Blotting for Key Proteins

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Eukaryotic cell line of interest

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-phospho-p38, anti-cleaved-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent inhibitor of eukaryotic cell proliferation due to its primary action as a protein synthesis inhibitor. This leads to the activation of the ribotoxic and ER stress responses, culminating in cell cycle arrest and apoptosis. While specific quantitative data for this compound remains to be fully elucidated, the information available for related trichothecenes, combined with a clear understanding of its molecular mechanisms, positions this compound as a compound of significant interest for further investigation in the context of cancer therapeutics and toxicology. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted effects of this mycotoxin.

References

Methodological & Application

Application Notes and Protocols for Roridin D Extraction and Purification from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin D is a macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungal species.[1][2] These compounds are of significant interest to the scientific community due to their potent biological activities, which include cytotoxic, antifungal, and phytotoxic effects.[3][4][5] this compound and its analogs are produced by fungi from genera such as Stachybotrys, Paramyrothecium, Fusarium, and Trichoderma.[1][2][3][6] The complex structure of this compound, characterized by a trichothecene core and a macrocyclic ester ring, contributes to its high toxicity.[3] This document provides detailed protocols for the extraction and purification of this compound from fungal cultures, intended for researchers, scientists, and professionals in drug development.

Fungal Strains and Culture Conditions for this compound Production

Several fungal species are known producers of this compound and other related macrocyclic trichothecenes. The selection of the fungal strain and appropriate culture conditions are critical for maximizing toxin yield.

Table 1: Fungal Species and Culture Conditions for Roridin Production

Fungal SpeciesCulture MediumIncubation TimeIncubation TemperatureReference
Stachybotrys chartarumRice4 to 6 weeks25°C in the dark[7]
Paramyrothecium roridumPotato Dextrose Agar (PDA)Not SpecifiedNot Specified[3]
Fusarium sp. LS68Seawater-based Potato Dextrose Broth (PDB)14 days25°C with shaking (150 rpm)[8]
Trichoderma cornu-damaePotato Dextrose Agar (PDA)30 days25°C[5]
Myrothecium verrucariaNot SpecifiedNot SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Solid Fungal Cultures

This protocol is adapted from methods used for Stachybotrys chartarum grown on a solid substrate like rice.[7]

Materials:

  • Fungal culture grown on solid medium (e.g., rice)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Cheesecloth

  • Whatman No. 5 filter paper

  • Rotary evaporator

  • Glass flasks

Procedure:

  • Following incubation, soak the fungal cultures in acetonitrile overnight.[7]

  • Decant the solvent and wash the residual culture material with an additional volume of acetonitrile for 10 minutes.[7]

  • Pool the extracts and filter them through cheesecloth to remove large particles.[7]

  • Perform a vacuum filtration of the extract twice through Whatman No. 5 paper.[7]

  • Dry the filtered extract using a rotary evaporator.

  • Dissolve the dried crude extract in dichloromethane for further purification.[7]

Protocol 2: Extraction of this compound from Liquid Fungal Cultures

This protocol is based on the extraction from a liquid culture of Fusarium sp.[8]

Materials:

  • Fungal fermentation broth

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

  • Glass flasks

Procedure:

  • After the fermentation period, extract the entire fermentation broth (e.g., 30 L) with an equal volume of ethyl acetate.

  • Repeat the extraction process three times.[8]

  • Combine the organic solvent partitions.

  • Evaporate the solvent under reduced pressure at 40°C to yield the crude extract.[8]

  • Store the crude extract at 4°C until further purification.[8]

Purification Protocols

Protocol 3: Purification by Silica Gel Chromatography

This method is suitable for the initial fractionation of the crude extract.[7]

Materials:

  • Crude extract dissolved in dichloromethane (DCM)

  • Silica gel (200–300 Mesh)

  • Michel-Miller chromatography column

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude extract (e.g., 5-8 g) in a minimal volume of dichloromethane (e.g., 10 ml).[7]

  • Prepare a loading column with silica gel in dichloromethane.

  • Load the dissolved extract onto the loading column.

  • Connect the loading column to a larger purification column packed with silica gel in dichloromethane.

  • Elute the compounds using a step-wise gradient of acetonitrile in dichloromethane. This compound and related compounds typically elute in fractions with increasing acetonitrile concentrations (e.g., 30-40% acetonitrile).[7]

  • Collect the fractions and monitor the presence of this compound using analytical HPLC.[7]

Protocol 4: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This technique is used for the final purification of this compound to achieve high purity.[7]

Materials:

  • Semi-purified fractions containing this compound

  • C18 semi-preparative HPLC column

  • Acetonitrile (ACN)

  • Water

  • Formic acid (optional)

  • HPLC system with a detector (e.g., Diode Array Detector)

Procedure:

  • Dissolve the semi-purified fractions in the initial mobile phase.

  • Filter the sample through a 0.2 µm organic solvent-resistant filter.[7]

  • Inject the sample onto a C18 semi-preparative column.

  • Elute with a gradient of acetonitrile in water. A typical gradient might start from 25% acetonitrile and increase to 80% over a 35-minute run.[7] The addition of 0.1% formic acid to the mobile phase can improve peak shape.[7]

  • Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the this compound peak.[8]

  • Confirm the purity of the collected fractions using analytical HPLC and confirm the identity using mass spectrometry.[7]

Quantitative Data Summary

Table 2: Yields and Concentrations from a Representative Purification Protocol

This table is based on the purification of related trichothecenes from Stachybotrys chartarum.[7]

Purification StepStarting MaterialElution SolventsProductYield
Silica Gel Chromatography Crude ExtractAcetonitrile/Dichloromethane gradientSemi-purified fractionsNot specified
C18 RP-HPLC Semi-purified fractionAcetonitrile/Water gradientPurified Roridin L2~150 mg from 5 runs
C18 RP-HPLC Semi-purified fractionAcetonitrile/Water gradientPurified Satratoxin G~200 mg from 5 runs

Visualization of Experimental Workflows

Extraction_Purification_Workflow cluster_0 Fungal Culture & Toxin Production cluster_1 Extraction cluster_2 Purification Fungal_Inoculation Inoculation of Fungal Spores Incubation Incubation (Solid or Liquid Medium) Fungal_Inoculation->Incubation Growth Phase Solvent_Extraction Overnight Soaking/Extraction (e.g., Acetonitrile, Ethyl Acetate) Incubation->Solvent_Extraction Filtration Filtration (Cheesecloth & Filter Paper) Solvent_Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Toxin Extract Evaporation->Crude_Extract Silica_Chromatography Silica Gel Chromatography (Step-wise Gradient) Crude_Extract->Silica_Chromatography Fraction_Collection1 Fraction Collection & Analysis (HPLC) Silica_Chromatography->Fraction_Collection1 RP_HPLC Reversed-Phase HPLC (C18 Column, Gradient Elution) Fraction_Collection1->RP_HPLC Fraction_Collection2 Fraction Collection RP_HPLC->Fraction_Collection2 Purity_Confirmation Purity & Identity Confirmation (Analytical HPLC, LC-MS/MS) Fraction_Collection2->Purity_Confirmation Pure_RoridinD Pure this compound Purity_Confirmation->Pure_RoridinD

Caption: Workflow for this compound Extraction and Purification.

Stability and Storage

Proper storage of the purified this compound is crucial to maintain its stability. While specific data for this compound is limited, information on related trichothecenes suggests the following:

  • Storage Temperature: Store purified this compound at -20°C for long-term stability.[4]

  • Solvent: For stock solutions, ethanol or methanol are suitable solvents.[4] However, for some trichothecenes, acetonitrile is preferred over methanol for long-term storage to prevent transesterification.[9]

  • Stability: When stored properly at -20°C, related compounds like Roridin E are stable for at least 4 years.[4]

References

Application Note: Quantification of Roridin D in Cereal Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Roridin D is a macrocyclic trichothecene mycotoxin produced by various fungi, including species of Myrothecium and Stachybotrys.[1] These toxins are known for their potent cytotoxicity and are a significant concern for food safety, particularly in cereal grains and their derived products. Accurate and sensitive quantification of this compound is crucial for risk assessment and ensuring the safety of food and feed. This application note provides a detailed protocol for the quantification of this compound in complex cereal matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2][3]

Principle

The method involves the extraction of this compound from a homogenized cereal sample using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The extract is then cleaned up using solid-phase extraction (SPE) to remove matrix interferences. The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

Experimental Protocols

1. Standard Preparation

This compound analytical standards should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

  • Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 10 mL of methanol. Store at -20°C in an amber vial. The stability of trichothecene standards in organic solvents at low temperatures is generally good.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to concentrations ranging from 0.1 ng/mL to 100 ng/mL. These solutions are used to build the calibration curve.

2. Sample Preparation (QuEChERS and SPE Cleanup)

This protocol is a general guideline and may require optimization for different cereal matrices.

  • Extraction (QuEChERS):

    • Weigh 5 g of the homogenized cereal sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

    • Add 10 mL of acetonitrile containing 1% formic acid.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

    • Load 5 mL of the supernatant from the QuEChERS extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the this compound with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow cluster_cleanup SPE Cleanup cluster_final_prep Final Preparation start Homogenized Cereal Sample (5g) extraction QuEChERS Extraction (Acetonitrile, Water, Salts) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Load Extract supernatant->spe_loading spe_conditioning C18 SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->spe_loading spe_wash Wash with Water spe_loading->spe_wash spe_elution Elute with Methanol spe_wash->spe_elution evaporation Evaporation to Dryness spe_elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Fig. 1: Experimental workflow for this compound extraction and cleanup.

3. LC-MS/MS Analysis

The following parameters are suggested as a starting point and should be optimized for the specific instrument used.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A linear gradient from 20% B to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 350°C

    • Capillary Voltage: 3.5 kV

    • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

Based on the molecular weight of this compound (C₂₉H₃₈O₉, Exact Mass: 530.25) and fragmentation patterns of similar macrocyclic trichothecenes like Roridin E, the following MRM transitions are proposed for optimization. The [M+H]⁺ adduct is expected at m/z 531.26.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)531.26To be determined100To be optimized
This compound (Qualifier)531.26To be determined100To be optimized

Note: The optimal product ions and collision energies need to be determined by infusing a this compound standard solution into the mass spectrometer and performing product ion scans at various collision energies. Common fragments for macrocyclic trichothecenes often involve the loss of the macrocyclic ring components.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_injection Sample Injection c18_column C18 Reversed-Phase Column sample_injection->c18_column gradient_elution Gradient Elution (Water/Methanol with Formic Acid) c18_column->gradient_elution esi_source Electrospray Ionization (ESI+) gradient_elution->esi_source Analyte Elution quadrupole1 Q1: Precursor Ion Selection (m/z 531.26) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector

Fig. 2: LC-MS/MS analysis workflow for this compound.

Data Presentation

Quantitative data should be summarized in a clear and structured table. Below is a template for presenting the validation data for the this compound quantification method.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity
Calibration Range (ng/mL)0.1 - 100-
Correlation Coefficient (r²)> 0.99≥ 0.99
Limit of Detection (LOD)
LOD in Matrix (ng/g)To be determinedS/N ≥ 3
Limit of Quantification (LOQ)
LOQ in Matrix (ng/g)To be determinedS/N ≥ 10
Accuracy (Recovery)
Spiked at Low Level (e.g., 5 ng/g)To be determined70 - 120%
Spiked at Medium Level (e.g., 25 ng/g)To be determined70 - 120%
Spiked at High Level (e.g., 75 ng/g)To be determined70 - 120%
Precision (RSD%)
Intra-day Precision (n=6)To be determined≤ 20%
Inter-day Precision (n=6, 3 days)To be determined≤ 20%
Matrix Effect (%) To be determined80 - 120%

This application note provides a comprehensive protocol for the quantification of this compound in cereal matrices using LC-MS/MS. The described QuEChERS extraction and SPE cleanup method is effective for sample preparation from complex matrices. The proposed LC-MS/MS parameters serve as a strong starting point for method development and optimization. This method, once validated, can be a valuable tool for the routine monitoring of this compound in food safety and quality control laboratories.

References

Application Notes and Protocols: Roridin D in Protein Synthesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin D is a potent macrocyclic trichothecene mycotoxin, a class of secondary metabolites produced by various fungi. Like other trichothecenes, this compound exerts its cytotoxic effects primarily by inhibiting eukaryotic protein synthesis. It binds to the 60S ribosomal subunit, specifically interfering with the peptidyl transferase center, thereby stalling the elongation phase of translation. This potent and specific mechanism of action makes this compound a valuable tool for studying protein synthesis and a potential lead compound in the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in common protein synthesis inhibition assays, including the SUnSET (Surface Sensing of Translation) assay, radiolabeled amino acid incorporation, and a luciferase reporter assay to monitor the downstream effects of ribosomal stress.

Mechanism of Action: Ribotoxic Stress Response

This compound's interaction with the ribosome triggers a cellular stress signaling cascade known as the ribotoxic stress response. This response is initiated by the ribosome itself upon detecting damage or inhibition. Key signaling pathways activated during the ribotoxic stress response include the Unfolded Protein Response (UPR), which is typically associated with endoplasmic reticulum (ER) stress. The inhibition of protein synthesis by this compound leads to an accumulation of unfolded proteins, activating the three main UPR sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like endoplasmic reticulum kinase), and ATF6 (activating transcription factor 6). Activation of these pathways aims to restore cellular homeostasis but can lead to apoptosis if the stress is severe or prolonged.

RoridinD_Pathway RoridinD This compound Ribosome 60S Ribosomal Subunit (Peptidyl Transferase Center) RoridinD->Ribosome ProteinSynthesis Protein Synthesis (Elongation) Ribosome->ProteinSynthesis Inhibition UPR Unfolded Protein Response (UPR)/ ER Stress ProteinSynthesis->UPR Triggers IRE1 IRE1 UPR->IRE1 PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 XBP1 XBP1 Splicing IRE1->XBP1 eIF2a p-eIF2α PERK->eIF2a ATF6n Cleaved ATF6 (n) ATF6->ATF6n Apoptosis Apoptosis XBP1->Apoptosis ATF4 ATF4 eIF2a->ATF4 CellCycleArrest Cell Cycle Arrest eIF2a->CellCycleArrest ATF4->Apoptosis ATF6n->Apoptosis

Figure 1. this compound-induced ribotoxic stress response pathway.

Quantitative Data Summary

The following table summarizes the reported cytotoxic and protein synthesis inhibitory concentrations for this compound and other relevant trichothecene mycotoxins. These values can be used as a starting point for determining the optimal concentration range for your specific cell line and assay.

CompoundAssay TypeCell Line/SystemIC50 / ID50 ValueReference
This compound Cytotoxicity (Alamar Blue)Soft-tissue sarcoma cells0.95 nM[1]
T-2 ToxinProtein Synthesis InhibitionMaize tissue261 nM
T-2 ToxinProtein Synthesis InhibitionWheat tissue919 nM

Note: IC50 (half-maximal inhibitory concentration) and ID50 (half-maximal inhibitory dose) values can vary significantly between different cell types and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific application.

Experimental Protocols

Preliminary Assay: Cell Viability/Cytotoxicity

Before proceeding with protein synthesis inhibition assays, it is crucial to determine the cytotoxic concentration range of this compound in your chosen cell line. The Alamar Blue (Resazurin) assay is a simple and reliable method for this purpose.

Protocol: Alamar Blue Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

SUnSET (Surface Sensing of Translation) Assay

The SUnSET assay is a non-radioactive method to monitor global protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into newly synthesized polypeptides.

SUnSET_Workflow cluster_cell_culture Cell Culture & Treatment cluster_puromycin_labeling Puromycin Labeling cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis A Seed Cells B Treat with this compound (or vehicle) A->B C Add Puromycin B->C D Incubate C->D E Lyse Cells D->E F Quantify Protein E->F G SDS-PAGE F->G H Transfer to Membrane G->H I Probe with Anti-Puromycin Ab H->I J Detect Signal I->J

Figure 2. Experimental workflow for the SUnSET assay.

Protocol: SUnSET Assay

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.

    • Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control for the desired duration (e.g., 1-4 hours).

  • Puromycin Labeling:

    • Add puromycin to the culture medium to a final concentration of 1-10 µg/mL.

    • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against puromycin (e.g., clone 12D10) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the puromycin signal to the loading control.

    • Express the results as a percentage of the vehicle-treated control.

[³H]-Leucine Incorporation Assay

This classic and highly sensitive assay directly measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid, [³H]-Leucine, into newly synthesized proteins.

Protocol: [³H]-Leucine Incorporation Assay

  • Cell Culture and Treatment:

    • Seed cells in a 24-well plate and grow to 70-80% confluency.

    • Wash the cells once with pre-warmed, methionine/leucine-free DMEM.

    • Incubate the cells in methionine/leucine-free DMEM for 30 minutes to deplete intracellular amino acid pools.

    • Treat the cells with various concentrations of this compound or a vehicle control in methionine/leucine-free DMEM.

  • Radiolabeling:

    • Add [³H]-Leucine to each well to a final concentration of 1-5 µCi/mL.

    • Incubate for 30-60 minutes at 37°C.

  • Precipitation and Washing:

    • Terminate the incubation by aspirating the medium and washing the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate proteins.

    • Aspirate the TCA and wash the precipitate twice with 500 µL of ice-cold 95% ethanol.

  • Solubilization and Scintillation Counting:

    • Air-dry the wells completely.

    • Add 250 µL of 0.1 M NaOH with 1% SDS to each well to solubilize the protein precipitate.

    • Incubate at 37°C for 30 minutes or until the precipitate is fully dissolved.

    • Transfer the lysate to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a liquid scintillation counter.

  • Protein Quantification:

    • In a parallel set of wells treated identically but without radiolabeling, lyse the cells and determine the protein concentration to normalize the scintillation counts.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration for each sample.

    • Express the results as a percentage of the vehicle-treated control.

Luciferase Reporter Assay for ER Stress (UPR Activation)

This assay utilizes a reporter construct to monitor the activation of the UPR, a downstream consequence of the ribotoxic stress induced by this compound. A common approach is to use a reporter plasmid containing an ER Stress Response Element (ERSE) driving the expression of a luciferase gene.

Protocol: ERSE-Luciferase Reporter Assay

  • Cell Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect the cells with an ERSE-luciferase reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to recover and express the reporters for 24 hours.

  • This compound Treatment:

    • Treat the transfected cells with various concentrations of this compound or a vehicle control for a suitable time period (e.g., 6-24 hours). Include a positive control for UPR induction, such as tunicamycin or thapsigargin.

  • Cell Lysis:

    • Wash the cells once with PBS.

    • Lyse the cells using a passive lysis buffer provided with a dual-luciferase assay kit.

  • Luciferase Assay:

    • Follow the manufacturer's instructions for the dual-luciferase reporter assay system to measure both firefly (from ERSE reporter) and Renilla (control) luciferase activities in the cell lysates using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Express the results as fold induction over the vehicle-treated control.

References

Application Notes: Roridin D in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Roridin D is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi, including species like Myrothecium.[1] Trichothecenes are known for their potent biological activities, which has led to significant interest in their potential as therapeutic agents, particularly in oncology.[2] this compound, like other members of its class, exhibits powerful cytotoxic effects against rapidly dividing cells, making it a candidate for anticancer drug discovery.[1] These application notes provide an overview of this compound's mechanism of action, quantitative data on its bioactivity, and detailed protocols for its investigation in a research setting.

2. Mechanism of Action

The primary mechanism of toxicity for trichothecenes, including this compound, is the inhibition of protein synthesis. This occurs through high-affinity binding to the 60S ribosomal subunit, which interferes with the peptidyl transferase center and disrupts the elongation step of translation.[1] This immediate disruption of protein synthesis in eukaryotic cells triggers a cascade of downstream events known as the "ribotoxic stress response".[1]

Key signaling pathways activated by this response include:

  • Mitogen-Activated Protein Kinases (MAPKs): Ribosome binding activates MAPK pathways, which are critical regulators of cell proliferation, differentiation, and apoptosis.[1]

  • Reactive Oxygen Species (ROS) Generation: this compound can induce apoptosis through the generation of ROS, leading to oxidative stress.[1] This is a common mechanism for related trichothecenes, which has been shown to be attenuated by ROS scavengers.[3]

  • Mitochondrial Dysfunction: The induced stress can lead to alterations in mitochondrial membrane structure and potential, a key event in the intrinsic apoptosis pathway.[1][4]

  • Apoptosis Induction: Ultimately, the cellular stress culminates in programmed cell death (apoptosis). This is often mediated by the activation of caspase cascades and the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4]

Some related compounds have also been shown to modulate inflammatory pathways, such as NF-κB, which is crucial for cell survival and is often dysregulated in cancer.[5][6][7]

Roridin_D_Mechanism_of_Action Proposed Mechanism of Action for this compound cluster_0 RoridinD This compound Ribosome Ribosome Binding (60S Subunit) RoridinD->Ribosome Enters Cell CellMembrane Cell Membrane ProteinSynthInhib Inhibition of Protein Synthesis Ribosome->ProteinSynthInhib RibotoxicStress Ribotoxic Stress Response ProteinSynthInhib->RibotoxicStress MAPK MAPK Activation (JNK, p38) RibotoxicStress->MAPK ROS ROS Generation RibotoxicStress->ROS Apoptosis Apoptosis MAPK->Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (Caspase-3) Mitochondria->Caspase Caspase->Apoptosis

Caption: Proposed mechanism of action for this compound.

3. Data Presentation: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity. The data below summarizes the reported IC50 values for this compound and related trichothecenes for comparison.

CompoundCell LineIC50 Value (μM)Reference
This compound Primary Soft-Tissue Sarcoma0.00095[2]
Roridin EBreast Cancer Lines (Panel)<0.00005[8]
Roridin EMammalian Lines (Panel)0.00174 - 0.00768[8]
Verrucarin APrimary Soft-Tissue Sarcoma0.00029[2]
12′-episatratoxin HKB and HepG21.42 and 2.27[9]

4. Application Notes

  • Anticancer Research: The primary application of this compound in drug discovery is as a potential anticancer agent. Its potent, sub-nanomolar cytotoxicity against sarcoma cells suggests it could be a lead compound for developing new chemotherapeutics, particularly for aggressive or resistant cancers.[2][10]

  • Tool Compound: Due to its specific mechanism of inhibiting protein synthesis via ribosome binding, this compound can be used as a tool compound in cell biology to study the cellular consequences of translational stress and the ribotoxic stress response.[1]

  • Structure-Activity Relationship (SAR) Studies: this compound serves as a valuable scaffold for SAR studies. By synthesizing and testing derivatives, researchers can identify the chemical moieties essential for cytotoxicity and potentially develop analogs with improved therapeutic indices (i.e., higher potency against cancer cells and lower toxicity to normal cells).[11]

Protocols

The following are generalized protocols for assessing the biological activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C until purple formazan crystals form.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol distinguishes between healthy, apoptotic, and necrotic cells.[12]

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples immediately using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol detects changes in the expression or phosphorylation status of key proteins in signaling cascades.

Materials:

  • This compound-treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Protein Extraction: Lyse treated and control cells with ice-cold RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin).

Experimental_Workflow General Experimental Workflow for this compound Evaluation start Select Cancer Cell Line Panel primary_screen Primary Screening: Cytotoxicity Assay (MTT) Determine IC50 Values start->primary_screen hit_validation Hit Confirmation & Validation primary_screen->hit_validation secondary_assays Secondary Assays: Mechanism of Action hit_validation->secondary_assays Potent Hits apoptosis Apoptosis Assay (Annexin V / Caspase) secondary_assays->apoptosis pathway Signaling Pathway Analysis (Western Blot for MAPK, etc.) secondary_assays->pathway sar Lead Optimization (SAR Studies) apoptosis->sar pathway->sar

Caption: Workflow for evaluating this compound in drug discovery.

References

Application Notes and Protocols for Screening with Roridin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Roridin D, a potent macrocyclic trichothecene mycotoxin, for screening purposes. This document outlines sensitive cell lines, summarizes key quantitative data, and provides detailed experimental protocols for assessing cytotoxicity and apoptosis.

Sensitive Cell Lines for this compound Screening

This compound has demonstrated significant cytotoxic effects across a variety of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit the growth of 50% of the cell population. This data is crucial for selecting appropriate cell lines for screening assays.

Cell LineCancer TypeIC50 Value (µM)Reference
Primary soft-tissue sarcoma cellsSoft-tissue sarcoma9.5 x 10-10[1]

Note: While specific IC50 values for this compound are limited in publicly available literature, data from closely related macrocyclic trichothecenes, such as Roridin E, can provide valuable insights into potentially sensitive cancer cell lines.

Table of Roridin E IC50 Values for Reference:

Cell LineCancer TypeIC50 Value (nM)Reference
Multiple Breast Cancer LinesBreast Cancer0.02 - 0.05[2]
H4TG, MDCK, NIH3T3, KA31T (Mammalian)Not applicable (Normal)1.74 - 7.68[2]

Mechanism of Action: Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress

While the specific signaling pathways for this compound are not extensively detailed, studies on the closely related Roridin E and Satratoxin H in B16 mouse melanoma cells have elucidated a likely mechanism of action. These mycotoxins are potent inducers of apoptosis through the activation of the Endoplasmic Reticulum (ER) stress pathway.[3]

The proposed signaling cascade is as follows:

  • Ribosome Interaction: Roridin compounds bind to ribosomes, inhibiting protein synthesis.[3]

  • ER Stress Induction: The disruption of protein synthesis leads to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).

  • UPR Activation: Key sensors of the UPR, namely ATF6 (Activating Transcription Factor 6), PERK (PKR-like endoplasmic reticulum kinase), and IRE1 (Inositol-requiring enzyme 1), are activated.[3]

  • Apoptotic Cascade: The sustained activation of the UPR, particularly the PERK and IRE1 pathways, leads to the upregulation of pro-apoptotic factors and the activation of caspases, ultimately resulting in programmed cell death (apoptosis).[3]

Below is a diagram illustrating this signaling pathway.

RoridinD_Signaling_Pathway cluster_cell Cell RoridinD This compound Ribosome Ribosome RoridinD->Ribosome Binds to Protein_Synthesis Protein Synthesis Inhibition Ribosome->Protein_Synthesis ER Endoplasmic Reticulum (ER) Protein_Synthesis->ER Causes Stress UPR Unfolded Protein Response (UPR) ER->UPR Activates ATF6 ATF6 UPR->ATF6 Activates PERK PERK UPR->PERK Activates IRE1 IRE1 UPR->IRE1 Activates Caspases Caspase Activation PERK->Caspases IRE1->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound-sensitive cell line (e.g., primary soft-tissue sarcoma cells)

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound dilutions A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Assay_Workflow A Treat cells with this compound B Harvest adherent and floating cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by flow cytometry F->G

References

Application Notes and Protocols for Studying ER Stress Signaling Pathways with Roridin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roridin D is a macrocyclic trichothecene, a class of mycotoxins produced by various fungi. Trichothecenes are known for their potent biological activities, including cytotoxicity. Emerging evidence on structurally related compounds suggests that roridins can be powerful tools for studying the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). The ER is a critical organelle responsible for protein folding and modification. Perturbations to its function lead to an accumulation of unfolded or misfolded proteins, triggering ER stress. The UPR is a complex signaling network that aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe.

These application notes provide a comprehensive guide for utilizing this compound to investigate the intricate signaling pathways of the UPR. While direct studies on this compound's role in ER stress are limited, data from closely related analogs, such as Roridin E, strongly indicate its potential as an inducer of all three major UPR branches: PERK, IRE1α, and ATF6.[1] This document outlines the proposed mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate research in this area.

Proposed Mechanism of Action

This compound, like other trichothecenes, is believed to initially target the ribosome, inhibiting protein synthesis.[2] This disruption of protein translation can lead to an imbalance in the protein folding capacity of the ER, thereby inducing ER stress. The accumulation of unfolded proteins in the ER lumen triggers the activation of the three canonical UPR sensors:

  • PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of Activating Transcription Factor 4 (ATF4), a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis, including the pro-apoptotic factor CHOP.

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its cytosolic domain. This active fragment then moves to the nucleus to activate the transcription of ER chaperones and other UPR target genes.

Treatment of melanoma cells with the related compounds Roridin E and Satratoxin H has been shown to increase the expression of critical ER stress biomarkers and activate all three UPR signaling pathways.[1] It is therefore hypothesized that this compound induces ER stress-mediated apoptosis through a similar mechanism.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50Reference
Soft-tissue sarcoma cellsNot specified9.5 x 10⁻¹⁰ µM[3]

Table 2: Illustrative Effects of Related Roridins on ER Stress Markers (Hypothetical Data for this compound)

Cell LineTreatmentp-PERK (fold change)p-eIF2α (fold change)ATF4 (fold change)CHOP (fold change)XBP1s (fold change)Cleaved ATF6 (fold change)
B16F10 MelanomaThis compound (IC50)Data not availableData not availableData not availableData not availableData not availableData not available
User's Cell LineUser's Treatment

Note: Currently, there is no published quantitative data specifically for this compound's effect on these ER stress markers. Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on ER stress signaling pathways.

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of this compound and establish appropriate concentrations for subsequent experiments, a cell viability assay is recommended.

a) MTT Assay [4][5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

b) CellTiter-Glo® Luminescent Cell Viability Assay [9][10][11][12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the this compound dilutions to the wells. Include a vehicle control and a no-treatment control.

  • Incubate for the desired time period.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a luminometer.

Western Blotting for ER Stress Proteins[14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α, anti-XBP1s, anti-ATF6)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired times.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for ER Stress-Related Gene Expression[38][39][40][41][42]

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., HSPA5 (BiP/GRP78), DDIT3 (CHOP), spliced and unspliced XBP1) and a housekeeping gene (e.g., ACTB, GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Protocol:

  • Seed cells and treat with this compound as described for Western blotting.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up qPCR reactions using the appropriate primers and master mix.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

For XBP1 Splicing Analysis:

  • Design primers that flank the 26-nucleotide intron in the XBP1 mRNA.

  • Following RT-PCR, the products can be resolved on a high-resolution agarose gel to visualize the unspliced and spliced forms.

  • Alternatively, use specific qPCR primers that can distinguish between the spliced and unspliced forms for quantitative analysis.

Mandatory Visualizations

ER_Stress_Signaling_Pathways cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response cluster_PERK_pathway PERK Pathway cluster_IRE1a_pathway IRE1α Pathway cluster_ATF6_pathway ATF6 Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Unfolded Proteins Unfolded Proteins Ribosome->Unfolded Proteins Accumulation PERK PERK Unfolded Proteins->PERK Activates IRE1α IRE1α Unfolded Proteins->IRE1α Activates ATF6 ATF6 Unfolded Proteins->ATF6 Activates BiP BiP p-eIF2α p-eIF2α PERK->p-eIF2α Phosphorylates XBP1u mRNA XBP1u mRNA IRE1α->XBP1u mRNA Splices Golgi Golgi ATF6->Golgi Translocates ATF4 ATF4 p-eIF2α->ATF4 Translates CHOP CHOP ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis XBP1s mRNA XBP1s mRNA XBP1s Protein XBP1s Protein XBP1s mRNA->XBP1s Protein Translates ERAD & Chaperones ERAD & Chaperones XBP1s Protein->ERAD & Chaperones Upregulates Cell Survival Cell Survival ERAD & Chaperones->Cell Survival Cleaved ATF6 Cleaved ATF6 Golgi->Cleaved ATF6 Cleaves ER Chaperones ER Chaperones Cleaved ATF6->ER Chaperones Upregulates ER Chaperones->Cell Survival

Caption: Proposed mechanism of this compound-induced ER stress.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay (MTT/CellTiter-Glo) Cell Viability Assay (MTT/CellTiter-Glo) This compound Treatment->Cell Viability Assay (MTT/CellTiter-Glo) Protein Extraction Protein Extraction This compound Treatment->Protein Extraction RNA Extraction RNA Extraction This compound Treatment->RNA Extraction Determine IC50 Determine IC50 Cell Viability Assay (MTT/CellTiter-Glo)->Determine IC50 Western Blot Western Blot Protein Extraction->Western Blot qPCR qPCR RNA Extraction->qPCR Analysis of ER Stress Markers Analysis of ER Stress Markers Western Blot->Analysis of ER Stress Markers qPCR->Analysis of ER Stress Markers

Caption: General workflow for studying this compound's effects.

RoridinD_ER_Stress_Logic This compound This compound Ribosomal Stress Ribosomal Stress This compound->Ribosomal Stress ER Stress ER Stress Ribosomal Stress->ER Stress UPR Activation UPR Activation ER Stress->UPR Activation Adaptive Response Adaptive Response UPR Activation->Adaptive Response Apoptotic Signaling Apoptotic Signaling UPR Activation->Apoptotic Signaling Cell Survival Cell Survival Adaptive Response->Cell Survival Cell Death Cell Death Apoptotic Signaling->Cell Death

Caption: Logical flow of this compound-induced cellular events.

References

Troubleshooting & Optimization

Improving Roridin D solubility for cell culture assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Roridin D in cell culture assays. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in a small volume of a suitable organic solvent, such as DMSO or ethanol.[4][5][6] It is common practice to prepare a high-concentration stock solution (e.g., 10 mM or 1 mg/mL) which can then be serially diluted to the desired working concentration in your cell culture medium.[4] Always use high-purity, anhydrous grade solvents to minimize contaminants and ensure stability.

Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?

A3: Precipitation upon dilution in aqueous-based culture medium is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[7] Different cell lines have varying tolerances to solvents, so it is advisable to perform a vehicle control experiment to determine the maximum non-toxic solvent concentration for your specific cell line.

  • Dilution Method: Instead of adding the stock solution directly to the full volume of media, try a stepwise dilution. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the final volume of complete media.

  • Temperature: Ensure your cell culture medium is at 37°C before adding the this compound solution.

  • Vortexing: Gently vortex the final solution immediately after adding the this compound to ensure it is evenly dispersed.

Q4: What is the mechanism of action of this compound?

A4: this compound, a member of the trichothecene mycotoxin family, primarily acts as a protein synthesis inhibitor. It binds to the 60S ribosomal subunit, leading to a "ribotoxic stress response."[8][9] This can trigger downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the induction of apoptosis.[10] Furthermore, trichothecenes are known to induce endoplasmic reticulum (ER) stress, activating the unfolded protein response (UPR) pathways.[11][12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitation in Stock Solution Solvent is not of high enough purity or contains water.Use anhydrous, high-purity grade DMSO or ethanol. Store solvents properly to prevent water absorption.
Concentration is above the solubility limit.Prepare a less concentrated stock solution. Refer to the solubility data of Roridin analogs for guidance.
Compound Precipitation in Culture Medium Final solvent concentration is too low to maintain solubility.While keeping the final solvent concentration below the toxic limit for your cells, you can try a slightly higher concentration within the safe range.
Inadequate mixing.Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
Media components interacting with the compound.Try pre-diluting the stock solution in a small volume of serum-free media before adding it to the complete media.
High Background Cytotoxicity in Vehicle Control Solvent concentration is too high.Perform a dose-response curve for your solvent (e.g., DMSO, ethanol) to determine the maximum concentration that does not affect cell viability. Aim to keep the final solvent concentration below 0.5%.[7]
Contaminated solvent.Use fresh, sterile-filtered solvent.
Inconsistent or No Biological Effect Inaccurate stock solution concentration.Ensure accurate weighing of the compound and precise volume measurements.
Degradation of this compound.Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Cell line is resistant to this compound.Verify the sensitivity of your cell line to this compound from published literature or perform a dose-response experiment with a wide range of concentrations.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO) or Ethanol

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tube.

    • Calculate the volume of solvent required to achieve the desired stock concentration (e.g., for a 1 mg/mL stock solution, add 1 mL of solvent). The molecular weight of this compound is 530.6 g/mol .[8]

    • Add the calculated volume of DMSO or ethanol to the tube containing the this compound powder.

    • Vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

General Protocol for a Cell Viability Assay (e.g., MTT or Alamar Blue)
  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • Vehicle control (DMSO or ethanol)

    • MTT or Alamar Blue reagent

    • Solubilization buffer (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control with the same final solvent concentration as the highest this compound concentration.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Following incubation, add the MTT or Alamar Blue reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Workflows

// Nodes RoridinD [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ribosome [label="60S Ribosome", fillcolor="#F1F3F4", fontcolor="#202124"]; RibotoxicStress [label="Ribotoxic Stress Response", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MAPK_Kinases [label="MAPK Kinases\n(e.g., ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RoridinD -> Ribosome [label=" Binds to"]; Ribosome -> RibotoxicStress [label=" Induces"]; RibotoxicStress -> MAPK_Kinases [label=" Activates"]; MAPK_Kinases -> p38; MAPK_Kinases -> JNK; MAPK_Kinases -> ERK; p38 -> Apoptosis; JNK -> Apoptosis; p38 -> Inflammation; JNK -> Inflammation; ERK -> Apoptosis; } dot Figure 1. this compound induced ribotoxic stress and MAPK signaling.

// Nodes RoridinD [label="this compound / Trichothecenes", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; UPR [label="Unfolded Protein Response (UPR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PERK [label="PERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRE1 [label="IRE1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ATF6 [label="ATF6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eIF2a [label="eIF2α Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; ATF4 [label="ATF4 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; XBP1 [label="XBP1 Splicing", fillcolor="#F1F3F4", fontcolor="#202124"]; ATF6f [label="Cleaved ATF6", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Adaptation [label="Cellular Adaptation", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RoridinD -> ER [label=" Induces Stress"]; ER -> UPR; UPR -> PERK; UPR -> IRE1; UPR -> ATF6; PERK -> eIF2a; eIF2a -> ATF4; IRE1 -> XBP1; ATF6 -> ATF6f; ATF4 -> Apoptosis; XBP1 -> Adaptation; ATF6f -> Adaptation; IRE1 -> Apoptosis [style=dashed]; PERK -> Apoptosis [style=dashed]; } dot Figure 2. ER stress and unfolded protein response pathway.

// Nodes Start [label="this compound Solubility Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckStock [label="Check Stock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; StockClear [label="Is Stock Solution Clear?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RemakeStock [label="Remake Stock with\nAnhydrous Solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDilution [label="Review Dilution Protocol", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitation [label="Precipitation in Media?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeDilution [label="Optimize Dilution:\n- Stepwise Dilution\n- Warm Media\n- Vortexing", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolventConc [label="Check Final Solvent Conc.", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventToxic [label="Is Solvent Conc. >0.5%?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReduceSolvent [label="Reduce Solvent Conc.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed with Experiment", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckStock; CheckStock -> StockClear; StockClear -> RemakeStock [label="No"]; StockClear -> CheckDilution [label="Yes"]; RemakeStock -> CheckStock; CheckDilution -> Precipitation; Precipitation -> OptimizeDilution [label="Yes"]; OptimizeDilution -> CheckSolventConc; Precipitation -> CheckSolventConc [label="No"]; CheckSolventConc -> SolventToxic; SolventToxic -> ReduceSolvent [label="Yes"]; SolventToxic -> Proceed [label="No"]; ReduceSolvent -> CheckDilution; } dot Figure 3. Troubleshooting workflow for this compound solubility.

References

Roridin D stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Roridin D in common laboratory solvents and cell culture media. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Trichothecenes, the class of mycotoxins this compound belongs to, are generally stable compounds.[1][2]

Q2: What is the stability of this compound in DMSO at room temperature?

Q3: How stable is this compound in aqueous solutions or cell culture media?

A3: The stability of this compound in aqueous solutions, including cell culture media, is expected to be lower than in DMSO. The degradation rate can be influenced by factors such as pH, temperature, and the presence of serum components.[3] It is recommended to prepare fresh dilutions in culture media for each experiment from a frozen DMSO stock. Do not store this compound in culture media for extended periods.

Q4: Can I autoclave cell culture media containing this compound?

A4: No. Trichothecenes are not stable at the high temperatures and pressures of autoclaving.[2] this compound should be added to sterile media from a filter-sterilized stock solution in a sterile environment.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results between batches. Degradation of this compound stock solution.- Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C. - Avoid multiple freeze-thaw cycles. - Prepare fresh dilutions in culture media for each experiment. - Consider performing a stability check on your stock solution (see Experimental Protocols).
Lower than expected cytotoxicity or biological effect. - this compound degradation in culture media. - Incorrect concentration calculation. - Cell line resistance.- Add freshly diluted this compound to your cell cultures. - Double-check all calculations for stock and working concentrations. - Verify the sensitivity of your cell line to this compound by performing a dose-response curve.
Precipitation of this compound in culture media. Exceeding the solubility limit of this compound in the aqueous media.- Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. - Vortex the diluted solution gently before adding it to the cell culture.

Data Summary

While specific quantitative data for this compound stability is limited, the following table summarizes the general stability information for trichothecenes.

Solvent/Medium Storage Temperature General Stability Recommendations
Anhydrous DMSO-20°C to -80°CHighRecommended for long-term storage of stock solutions. Aliquot to avoid freeze-thaw cycles.
Aqueous Solution (e.g., PBS)4°CLimitedPrepare fresh for immediate use. Stability is pH-dependent.
Cell Culture Media (e.g., DMEM with 10% FBS)37°CLowPrepare fresh from DMSO stock for each experiment. Use within a few hours.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to ensure the this compound is completely dissolved.

    • Aliquot the stock solution into single-use, sterile amber tubes.

    • Label the aliquots clearly with the name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol provides a general framework to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Materials:

    • This compound stock solution in DMSO

    • Your specific cell culture medium (e.g., DMEM + 10% FBS)

    • Incubator at 37°C with 5% CO2

    • HPLC or LC-MS system

    • Appropriate vials for sample collection

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

    • Immediately take a sample for t=0 analysis.

    • Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).

    • Collect samples at various time points (e.g., 2, 4, 8, 12, 24 hours).

    • Store the collected samples at -80°C until analysis.

    • Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

    • Plot the concentration of this compound versus time to determine its degradation profile and half-life in your specific medium.

Signaling Pathways and Experimental Workflows

This compound, as a trichothecene mycotoxin, primarily acts by inhibiting protein synthesis, which triggers a cascade of cellular stress responses leading to apoptosis.

RoridinD_Signaling_Pathway RoridinD This compound Ribosome Ribosome (Peptidyltransferase Center) RoridinD->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPK MAPK Activation RibotoxicStress->MAPK ERStress ER Stress RibotoxicStress->ERStress JNK_p38 JNK/p38 MAPK->JNK_p38 ERK ERK MAPK->ERK Mitochondrial Mitochondrial Pathway JNK_p38->Mitochondrial Caspase8 Caspase-8 Activation ERStress->Caspase8 Bax Bax Activation Mitochondrial->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced signaling cascade.

The primary mechanism of this compound's cytotoxicity involves binding to the 60S ribosomal subunit, which inhibits protein synthesis and induces a ribotoxic stress response.[2] This stress activates mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK.[4][5] Downstream events include the induction of endoplasmic reticulum (ER) stress and the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[6][7] The mitochondrial pathway is characterized by the activation of Bax, leading to cytochrome c release and subsequent activation of caspase-9.[8] Both pathways converge on the activation of effector caspases like caspase-3, culminating in programmed cell death.[8][9]

Stability_Workflow Start Start: Prepare this compound working solution in media Time0 t=0 Collect initial sample Start->Time0 Incubate Incubate at 37°C Start->Incubate Store Store samples at -80°C Time0->Store TimeX Collect samples at various time points Incubate->TimeX TimeX->Store Analyze Analyze by HPLC/LC-MS Store->Analyze Data Plot Concentration vs. Time Analyze->Data End Determine Half-life and Degradation Profile Data->End

Caption: Workflow for stability assessment.

References

Optimizing Roridin D for Apoptosis Induction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for effectively using Roridin D to induce apoptosis in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to induce apoptosis?

A1: The optimal concentration of this compound is highly dependent on the cell line being used. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. A reported IC50 value for this compound against primary soft-tissue sarcoma cells is 9.5 x 10⁻¹⁰ µM[1]. For other related trichothecenes like Roridin E, IC50 values in various breast cancer cell lines range from 0.02 to 0.05 nM[2]. A starting point for a dose-response study could range from 0.1 nM to 100 nM.

Q2: How should I prepare a this compound stock solution?

A2: this compound is sparingly soluble in aqueous solutions and should be dissolved in a polar organic solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%.

Q3: What is the mechanism of this compound-induced apoptosis?

A3: this compound, a trichothecene mycotoxin, primarily inhibits protein synthesis by binding to the 60S ribosomal subunit. This triggers a ribotoxic stress response, leading to the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38. This signaling cascade, coupled with the generation of reactive oxygen species (ROS), can initiate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. Key events include the activation of caspases, regulation of Bcl-2 family proteins, and endoplasmic reticulum (ER) stress.

Q4: I am not observing significant apoptosis after this compound treatment. What could be the issue?

A4: Several factors could contribute to a lack of apoptosis. The concentration of this compound may be too low for your specific cell line, or the incubation time may be insufficient. Cell density at the time of treatment can also influence the outcome. Ensure the this compound is properly dissolved and the final DMSO concentration is not interfering with the assay. It is also important to use multiple assays to confirm apoptosis, such as Annexin V staining and a functional assay like caspase activity measurement.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no apoptosis detected 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell line. 2. Insufficient incubation time: Apoptosis is a time-dependent process. 3. Cell line resistance: Some cell lines may be inherently resistant to this compound. 4. Compound degradation: Improper storage or handling of this compound.1. Perform a dose-response experiment with a wider concentration range (e.g., 0.01 nM to 1 µM). 2. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours). 3. Research the sensitivity of your cell line to trichothecenes or test a different cell line. 4. Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots. Prepare fresh dilutions for each experiment.
High background apoptosis in control cells 1. High DMSO concentration: The vehicle control may be causing cytotoxicity. 2. Unhealthy cells: Cells may be stressed due to over-confluency, nutrient deprivation, or contamination.1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). Run a vehicle-only control to assess DMSO toxicity. 2. Use cells in the exponential growth phase and ensure proper cell culture techniques. Regularly test for mycoplasma contamination.
Inconsistent results between experiments 1. Variability in cell seeding density: Inconsistent cell numbers can lead to different responses. 2. Inaccurate pipetting: Errors in preparing dilutions of this compound. 3. Variations in incubation time: Inconsistent treatment duration.1. Ensure accurate cell counting and even distribution when seeding plates. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Standardize the incubation time across all experiments.
Precipitation of this compound in culture medium 1. Poor solubility: The concentration of this compound exceeds its solubility limit in the medium. 2. High final DMSO concentration: While DMSO aids solubility, high concentrations can also cause precipitation when diluted in aqueous media.1. Prepare a more diluted stock solution in DMSO before adding to the medium. Vortex or mix thoroughly immediately after dilution. 2. Keep the final DMSO concentration as low as possible while ensuring this compound remains in solution.

Quantitative Data

The following table summarizes the reported IC50 values for this compound and related trichothecenes. It is important to note that these values can vary between different studies and cell lines.

CompoundCell LineIC50 ValueReference
This compound Primary soft-tissue sarcoma9.5 x 10⁻¹⁰ µM[1]
Roridin EMultiple breast cancer cell lines0.02 - 0.05 nM[2]
Epiroridin acidHepG-2 (human liver cancer)0.38 µM
Mytoxin BHepG-2 (human liver cancer)0.005 µM

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in high-purity DMSO. For example, for a compound with a molecular weight of 530.6 g/mol , dissolve 5.3 mg in 1 mL of DMSO.

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C to maintain stability and prevent degradation from repeated freeze-thaw cycles.

Dose-Response Experiment for IC50 Determination
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in your complete cell culture medium. For example, to achieve final concentrations ranging from 0.1 nM to 100 nM, you can perform serial dilutions from your stock. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same final concentration of DMSO) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Viability Assay: After incubation, assess cell viability using a suitable method, such as the MTT, MTS, or a commercial live/dead cell assay.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at the desired concentration (e.g., the IC50 value determined previously) for the optimal incubation time. Include appropriate controls.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Combine the detached cells with the supernatant containing the floating cells.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

RoridinD_Apoptosis_Pathway RoridinD This compound Ribosome 60S Ribosome RoridinD->Ribosome binds ROS Reactive Oxygen Species (ROS) RoridinD->ROS ProteinSynthInhibition Protein Synthesis Inhibition Ribosome->ProteinSynthInhibition leads to RibotoxicStress Ribotoxic Stress Response ProteinSynthInhibition->RibotoxicStress MAPK MAPK Activation (JNK, p38) RibotoxicStress->MAPK ROS->MAPK ERStress ER Stress MAPK->ERStress Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio ↑) MAPK->Bcl2 Caspase8 Caspase-8 Activation ERStress->Caspase8 Mitochondria Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bcl2->Mitochondria Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis PrepStock Prepare this compound Stock in DMSO PrepareDilutions Prepare Serial Dilutions in Culture Medium PrepStock->PrepareDilutions SeedCells Seed Cells in Multi-well Plate TreatCells Treat Cells with This compound SeedCells->TreatCells PrepareDilutions->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay Incubate->ViabilityAssay ApoptosisAssay Perform Apoptosis Assay (e.g., Annexin V) Incubate->ApoptosisAssay DataAnalysis Data Analysis and IC50 Determination ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis

Caption: Experimental workflow for this compound treatment.

References

Technical Support Center: Roridin D Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Roridin D in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a lipophilic molecule and is considered to have low aqueous solubility. Its water solubility is approximately 0.022 g/L. Like other trichothecenes, it is more readily soluble in organic solvents.

Q2: In which organic solvents can I dissolve this compound?

A2: this compound, similar to other trichothecenes, is soluble in a variety of organic solvents, including dimethyl sulfoxide (DMSO), ethanol, methanol, acetone, ethyl acetate, and chloroform.[1][2] For biological experiments, DMSO and ethanol are the most commonly used co-solvents.

Q3: Can I prepare a concentrated stock solution of this compound?

A3: Yes, it is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Preparing stock solutions at higher concentrations (e.g., 100x or 1000x) is a standard practice for poorly soluble compounds.[3]

Q4: What is the maximum concentration of DMSO or ethanol that is safe for my cell cultures?

A4: The tolerance of cell lines to organic solvents can vary. Generally, for most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to avoid cytotoxicity. For ethanol, the final concentration should typically be below 0.1% (v/v). It is always best to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions should be stored at -20°C in airtight containers to prevent evaporation and degradation. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Troubleshooting Guide: Preventing this compound Precipitation

IssuePotential CauseRecommended Solution
Precipitation upon dilution of the stock solution into aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The organic co-solvent concentration is too low to maintain solubility.- Decrease the final working concentration of this compound.- Increase the final concentration of the co-solvent (e.g., DMSO), ensuring it remains within the tolerated range for your experimental system.- Use a serial dilution method: Instead of a single large dilution, dilute the stock solution in smaller steps with the aqueous medium while vortexing or mixing gently.- Pre-warm the aqueous medium to 37°C before adding the this compound stock solution, as this can sometimes improve solubility.
Cloudiness or precipitation observed in the stock solution. The stock solution may be too concentrated, or the storage temperature may have fluctuated, causing the compound to fall out of solution.- Gently warm the stock solution to 37°C in a water bath and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a new, less concentrated stock solution.- Ensure proper storage at a stable -20°C.
Precipitation occurs over time during the experiment. The this compound solution is unstable in the aqueous medium over the duration of the experiment. This could be due to interactions with components in the medium or changes in temperature.- Prepare fresh working solutions of this compound immediately before each experiment.- Consider the use of solubility enhancers such as surfactants (e.g., Tween 80) or cyclodextrins, though specific data for this compound is limited. A pilot study to test compatibility and efficacy would be necessary.[4][5]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₉H₃₈O₉[6]
Molecular Weight530.6 g/mol [6]
Water Solubility0.022 g/LN/A
LogP3.18N/A

Table 2: General Solubility of Trichothecenes

SolventSolubilitySource
WaterPoorly soluble[1][2]
Dimethyl sulfoxide (DMSO)Highly soluble[1][2]
EthanolHighly soluble[1][2]
MethanolHighly soluble[1][2]
AcetoneHighly soluble[1][2]
Ethyl acetateHighly soluble[1][2]
ChloroformHighly soluble[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol provides a general method for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Mass = 10 mmol/L * 0.001 L * 530.6 g/mol = 5.306 mg for 1 mL).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol describes how to dilute the this compound stock solution into cell culture medium. This method is adapted from a protocol for other hydrophobic compounds and aims to minimize precipitation.[7][8]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Pre-warmed (37°C) fetal bovine serum (FBS), if applicable to your medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution to reach the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock:

    • First, dilute the 10 mM stock 1:10 in pre-warmed cell culture medium to make a 1 mM intermediate solution. To do this, add 1 µL of the 10 mM stock to 9 µL of medium and mix well.

    • Next, dilute the 1 mM intermediate solution 1:100 in pre-warmed complete cell culture medium to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM solution to 990 µL of medium.

  • Gently vortex or invert the tube to ensure the working solution is homogenous.

  • Add the final working solution to your cell culture plates. Ensure that the final DMSO concentration is below the toxic level for your cells (typically <0.5%).

Signaling Pathways and Experimental Workflows

This compound, as a trichothecene mycotoxin, is known to inhibit protein synthesis by binding to the 60S ribosomal subunit. This triggers a "ribotoxic stress response," which in turn activates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[9] This can lead to cellular outcomes such as apoptosis and inflammation. Additionally, trichothecenes can induce endoplasmic reticulum (ER) stress.

Ribotoxic_Stress_Response RoridinD This compound Ribosome 60S Ribosomal Subunit RoridinD->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis leads to RSR Ribotoxic Stress Response Ribosome->RSR triggers MAP3K MAP3K (e.g., ZAKα) RSR->MAP3K activates MKK MKK3/6, MKK4/7 MAP3K->MKK p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation

Caption: Ribotoxic stress response pathway activated by this compound.

ER_Stress_Response RoridinD This compound ER Endoplasmic Reticulum RoridinD->ER induces stress in UPR Unfolded Protein Response (UPR) ER->UPR activates PERK PERK UPR->PERK IRE1a IRE1α UPR->IRE1a ATF6 ATF6 UPR->ATF6 eIF2a eIF2α Phosphorylation PERK->eIF2a Apoptosis Apoptosis (via CHOP) PERK->Apoptosis XBP1 XBP1 Splicing IRE1a->XBP1 IRE1a->Apoptosis ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved Translation_attenuation Translation Attenuation eIF2a->Translation_attenuation ER_chaperones ER Chaperone Upregulation XBP1->ER_chaperones ATF6_cleaved->ER_chaperones

Caption: Endoplasmic reticulum stress response induced by this compound.

Experimental_Workflow Start Start: this compound Powder Weigh Weigh this compound Start->Weigh Dissolve Dissolve in DMSO (to create 10 mM stock) Weigh->Dissolve Store Aliquot and Store at -20°C Dissolve->Store Thaw Thaw Stock Solution Store->Thaw Dilute Serially Dilute in Pre-warmed Medium Thaw->Dilute Final Final Working Solution Dilute->Final Experiment Add to Experiment (e.g., cell culture) Final->Experiment

Caption: Recommended workflow for preparing this compound solutions.

References

Roridin D: A Guide to Safe Laboratory Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of Roridin D in a laboratory setting. Adherence to these protocols is critical due to the compound's toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound is a member of the trichothecene mycotoxin family, which are naturally occurring toxins produced by various fungi.[1] The primary hazard associated with this compound and other trichothecenes is their high acute toxicity.[2] These compounds can inhibit protein synthesis after absorption through the skin, gut, or inhalation.[1][2] Effects of exposure can include skin irritation, nausea, vomiting, and in severe cases, damage to the immune system and other organs.[3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial to maintain its stability and prevent accidental exposure. For long-term storage, a temperature of -20°C is recommended.[4] It is important to store it in a tightly sealed, clearly labeled container in a designated and secure area.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive set of PPE is mandatory when working with this compound. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.

Q4: How should this compound waste be disposed of?

A4: this compound waste is considered hazardous chemical waste. All contaminated materials, including used vials, pipette tips, and gloves, must be collected in a designated, labeled hazardous waste container. Disposal should be carried out in accordance with institutional and local regulations for hazardous chemical waste.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Spill of this compound solution Accidental dropping or mishandling of vials or pipettes.1. Evacuate the immediate area. 2. Alert laboratory personnel and the safety officer. 3. If safe to do so, contain the spill with absorbent material. 4. Decontaminate the area using a suitable method, such as washing with soap and water, as trichothecenes can be inactivated by washing.[6] 5. Collect all cleanup materials in a hazardous waste container.
Suspected skin contact Improper glove use or a tear in the glove.1. Immediately remove contaminated gloves and clothing. 2. Thoroughly wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] 3. Seek immediate medical attention.
Inhalation of this compound dust or aerosol Handling the solid compound outside of a fume hood or improper handling of solutions.1. Move to a source of fresh air immediately. 2. Seek immediate medical attention.
Accidental ingestion Mouth pipetting (strictly forbidden) or hand-to-mouth contact after handling.1. Rinse the mouth thoroughly with water. Do not induce vomiting. 2. Seek immediate medical attention.

Experimental Protocols

Protocol for Reconstituting and Aliquoting this compound
  • Preparation:

    • Don all required PPE (lab coat, gloves, safety glasses).

    • Perform all work in a certified chemical fume hood.

    • Prepare a clean workspace by wiping it down with an appropriate decontaminating solution.

  • Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Carefully open the vial.

    • Add the appropriate volume of a suitable solvent (e.g., ethanol, methanol) as specified by the supplier or experimental protocol.[4]

    • Gently vortex or pipette up and down to ensure the compound is fully dissolved.

  • Aliquoting:

    • Using a calibrated pipette, dispense the desired volume of the this compound solution into clearly labeled, sterile microcentrifuge tubes.

    • Ensure each aliquot tube is securely capped.

  • Storage:

    • Store the aliquots at the recommended temperature of -20°C.[4]

    • Update your chemical inventory to reflect the new aliquots.

  • Cleanup:

    • Dispose of all contaminated materials (e.g., pipette tips, original vial if empty) in the designated hazardous chemical waste container.

    • Wipe down the work surface in the fume hood with a decontaminating solution.

    • Remove and dispose of gloves in the hazardous waste.

    • Wash hands thoroughly.

Visual Workflow for Handling a New Vial of this compound

G Workflow for Handling New this compound Vial A Receive and Verify Shipment B Log into Chemical Inventory A->B C Store in Secure -20°C Freezer B->C D Prepare for Reconstitution in Fume Hood C->D When ready for use E Don Appropriate PPE D->E F Reconstitute in Suitable Solvent E->F G Aliquot into Labeled Tubes F->G J Clean and Decontaminate Work Area F->J H Store Aliquots at -20°C G->H I Dispose of Waste Properly G->I H->I J->I

Caption: Logical workflow for safely handling a new vial of this compound.

References

Technical Support Center: Roridin D Imaging and Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering autofluorescence issues when using Roridin D in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: Does this compound exhibit intrinsic autofluorescence?

A: Currently, there is no readily available data in scientific literature detailing the specific excitation and emission spectra of this compound. While many organic molecules can fluoresce, the intrinsic fluorescence of this compound has not been characterized. Therefore, it is crucial to determine experimentally whether this compound contributes to the autofluorescence in your specific imaging setup.

Q2: What are the common sources of autofluorescence in cellular imaging?

A: Autofluorescence can originate from various sources within a biological sample and the experimental reagents.[1][2] These can be broadly categorized as:

  • Endogenous Autofluorescence: Naturally occurring fluorescent molecules within cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin.[1][3][4] Dead cells also tend to be more autofluorescent than live cells.[1][5]

  • Extrinsic Autofluorescence: Fluorescence introduced during sample preparation and imaging. This includes:

    • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with amines in proteins.[1][3][6]

    • Cell Culture Media: Components like phenol red and fetal bovine serum (FBS) can be fluorescent.[1][5][7]

    • Mounting Media: Some mounting media can contribute to background fluorescence.

    • Other Reagents: Contaminants or impurities in reagents can also be a source of unwanted fluorescence.

Q3: How can I determine the source of autofluorescence in my experiment?

A: A systematic approach is key to identifying the source of autofluorescence. A crucial first step is to image an unstained, untreated sample to assess the baseline endogenous autofluorescence.[1][2] Subsequently, you can systematically add components of your experimental protocol (e.g., fixative, blocking solution, antibodies without fluorophores) and image the sample at each step to pinpoint the source of the unwanted signal.

Troubleshooting Guides

Issue 1: High background fluorescence in this compound-treated cells.

Q: I am observing high background fluorescence in my imaging experiments after treating cells with this compound. How can I troubleshoot this?

A: First, determine if this compound is the source of the fluorescence.

  • Action: Prepare a solution of this compound in your imaging buffer at the working concentration and measure its fluorescence spectrum using a spectrofluorometer. This will reveal if this compound has significant emission in your imaging channels.

If this compound is fluorescent, consider the following:

  • Spectral Separation: If the emission spectrum of this compound overlaps with your fluorophore of interest, you may need to select a different fluorophore with a more separated emission spectrum.

  • Concentration Optimization: Determine the lowest effective concentration of this compound to minimize its contribution to background fluorescence.

If this compound is not the source, investigate other potential causes of autofluorescence:

Issue 2: Autofluorescence from Cell Culture and Reagents

Q: My unstained control cells show significant background fluorescence. What can I do?

A: This is likely due to components in your cell culture medium or the cells themselves.

  • Phenol Red-Free Medium: For live-cell imaging, switch to a phenol red-free culture medium, as phenol red is fluorescent.[1][7]

  • Reduce Serum Concentration: Fetal bovine serum (FBS) is a known source of autofluorescence.[1][5][7] Try reducing the FBS concentration in your staining buffer or replacing it with bovine serum albumin (BSA).[1][5]

  • Use Imaging-Specific Media: Consider using commercially available imaging media with low autofluorescence, such as FluoroBrite™.[7]

  • Remove Dead Cells: Dead cells are more autofluorescent.[1][5] Ensure your cell population is healthy and consider using a viability dye to exclude dead cells from your analysis.[1]

Issue 3: Fixation-Induced Autofluorescence

Q: I notice a significant increase in background fluorescence after fixing my cells. How can I minimize this?

A: Aldehyde fixatives are a common cause of autofluorescence.

  • Change Fixative: If possible, switch from aldehyde-based fixatives (like paraformaldehyde or glutaraldehyde) to an organic solvent like ice-cold methanol or ethanol.[1][6][8]

  • Optimize Fixation: If you must use an aldehyde fixative, use the lowest effective concentration and the shortest possible fixation time.[3][6] Glutaraldehyde generally produces more autofluorescence than paraformaldehyde.[3][6]

  • Quenching with Sodium Borohydride: After aldehyde fixation, you can treat your samples with a quenching agent like sodium borohydride to reduce autofluorescence.[1][6][8] However, its effectiveness can be variable.[3]

Issue 4: Endogenous Autofluorescence from Cellular Components

Q: My tissue samples have high intrinsic autofluorescence. How can I address this?

A: Tissues rich in collagen, elastin, or red blood cells, as well as aged tissues with lipofuscin, are prone to high autofluorescence.

  • Remove Red Blood Cells: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which contain autofluorescent heme groups.[1][3][8]

  • Use Quenching Agents:

    • Sudan Black B: Effective for reducing lipofuscin-based autofluorescence, but it can introduce its own background in the red and far-red channels.[9]

    • Commercial Quenching Kits: Several commercial kits are available to reduce autofluorescence from various sources, such as Vector® TrueVIEW® Autofluorescence Quenching Kit.[1][10][11][12][13][14] These kits often contain reagents that bind to and quench fluorescent molecules in the tissue.[4][11]

  • Spectral Unmixing: If your imaging system has spectral detection capabilities, you can acquire the emission spectrum of the autofluorescence from an unstained sample and use software to subtract this signal from your stained samples.

  • Choose Far-Red Fluorophores: Autofluorescence is often more prominent in the blue and green regions of the spectrum.[1] Using fluorophores that excite and emit in the far-red or near-infrared can help to avoid this background.[3][8][15]

Data Presentation

Source of AutofluorescenceMitigation StrategyKey Considerations
This compound Determine its fluorescence spectrum. If fluorescent, use the lowest effective concentration and select spectrally distinct fluorophores.No published data on this compound's fluorescence exists. Experimental determination is necessary.
Cell Culture Medium Use phenol red-free medium. Reduce FBS concentration or substitute with BSA. Use low-autofluorescence imaging media.Ensure changes in media do not negatively impact cell health or phenotype.[1]
Fixatives (Aldehydes) Switch to organic solvents (methanol/ethanol). Optimize aldehyde concentration and fixation time. Quench with sodium borohydride.Organic solvents may not be suitable for all antigens. Sodium borohydride efficacy can vary.[3]
Endogenous (Cells/Tissues) Remove red blood cells by perfusion. Use quenching agents (e.g., Sudan Black B, commercial kits). Employ spectral unmixing.Sudan Black B may add background in red channels.[9] Commercial kits are effective but add cost. Spectral unmixing requires appropriate hardware and software.
General Strategy Select bright, photostable fluorophores with narrow emission spectra. Use far-red or near-infrared fluorophores.[1][15][16]Optimize antibody/probe concentrations to maximize the signal-to-noise ratio.[8]

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

This protocol outlines the steps to determine the fluorescence properties of this compound using a spectrofluorometer.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO, ethanol, or your experimental buffer)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution to the final working concentration in your imaging buffer.

    • Prepare a "blank" sample containing only the solvent/buffer.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.

    • Set the excitation and emission slit widths (e.g., 5 nm).

  • Measure Excitation Spectrum:

    • Place the blank sample in the spectrofluorometer and run a blank scan to measure the background signal.

    • Replace the blank with the this compound sample.

    • Set the emission monochromator to a wavelength where you expect potential emission (e.g., start around 450 nm and adjust).

    • Scan a range of excitation wavelengths (e.g., 300-500 nm).

    • The resulting spectrum will show the excitation profile of this compound. The peak of this spectrum is the optimal excitation wavelength.

  • Measure Emission Spectrum:

    • Place the blank sample in the spectrofluorometer and run a blank scan.

    • Replace the blank with the this compound sample.

    • Set the excitation monochromator to the optimal excitation wavelength determined in the previous step.

    • Scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm up to 700 nm).

    • The resulting spectrum will show the emission profile of this compound. The peak of this spectrum is the optimal emission wavelength.

Visualizations

TroubleshootingWorkflow start High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control autofluorescence_present Autofluorescence Present? unstained_control->autofluorescence_present no_autofluorescence Check for Other Issues (e.g., non-specific antibody binding) autofluorescence_present->no_autofluorescence No source_determination Identify Source of Autofluorescence autofluorescence_present->source_determination Yes media Cell Culture Medium source_determination->media fixation Fixation source_determination->fixation endogenous Endogenous (Cells/Tissue) source_determination->endogenous media_solution Use Phenol Red-Free/Serum-Free Medium media->media_solution fixation_solution Change Fixative or Use Quenching Agent fixation->fixation_solution endogenous_solution Use Quenching Agent or Far-Red Fluorophores endogenous->endogenous_solution

Caption: Troubleshooting workflow for addressing autofluorescence.

SpectralSeparation cluster_spectra Fluorescence Spectra cluster_wavelength Wavelength (nm) autofluorescence Autofluorescence Emission fluorophore_excitation Fluorophore Excitation autofluorescence:e->fluorophore_excitation:w Overlap wl_short Short fluorophore_emission Fluorophore Emission fluorophore_excitation:e->fluorophore_emission:w Stokes Shift wl_long Long

Caption: Spectral separation to avoid autofluorescence.

References

Validation & Comparative

Roridin D vs. Verrucarin A: A Comparative Analysis of Cytotoxic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic potency of two prominent macrocyclic trichothecene mycotoxins, Roridin D and Verrucarin A. Both compounds are known for their potent biological activities, including their ability to inhibit protein synthesis and induce programmed cell death (apoptosis). This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity assessment, and visualizes the distinct signaling pathways through which these compounds exert their effects.

Quantitative Cytotoxic Potency

The cytotoxic effects of this compound and Verrucarin A have been evaluated against various cancer cell lines. A key study by Jarvis et al. (1998) provides a direct comparison of their potency in primary soft-tissue sarcoma cells. The half-maximal inhibitory concentration (IC50) values from this study are presented in Table 1.

CompoundCell LineIC50 (µM)
This compoundPrimary Soft-Tissue Sarcoma9.5 x 10-10
Verrucarin APrimary Soft-Tissue Sarcoma2.9 x 10-10

Table 1: Comparison of the 50% inhibitory concentration (IC50) of this compound and Verrucarin A against primary soft-tissue sarcoma cells.

Mechanisms of Action & Signaling Pathways

While both this compound and Verrucarin A are potent inhibitors of protein synthesis, they appear to induce apoptosis through distinct signaling cascades.

Verrucarin A has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn modulates several key signaling pathways. In human breast cancer cells, Verrucarin A triggers a ROS-dependent mitochondrial apoptosis pathway involving the EGFR/MAPK/Akt signaling cascade. Furthermore, in prostate cancer cells, it has been observed to inhibit the prosurvival Akt/NF-kB/mTOR signaling pathway.

This compound , like other macrocyclic trichothecenes such as Roridin E and Satratoxin H, is suggested to induce apoptosis via endoplasmic reticulum (ER) stress. This pathway is initiated by the accumulation of unfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR). Prolonged ER stress ultimately triggers a cascade of events culminating in apoptosis.

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for Verrucarin A and this compound.

VerrucarinA_Pathway VerrucarinA Verrucarin A ROS ↑ Reactive Oxygen Species (ROS) VerrucarinA->ROS EGFR EGFR (inhibition) ROS->EGFR p38MAPK p38 MAPK (activation) ROS->p38MAPK Akt Akt (inhibition) EGFR->Akt Mitochondria Mitochondrial Dysfunction p38MAPK->Mitochondria ERK ERK (inhibition) Akt->ERK NFkB NF-kB (inhibition) Akt->NFkB mTOR mTOR (inhibition) NFkB->mTOR Apoptosis Apoptosis mTOR->Apoptosis Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis RoridinD_Pathway RoridinD This compound Ribosome Ribosome Binding & Protein Synthesis Inhibition RoridinD->Ribosome ER_Stress Endoplasmic Reticulum (ER) Stress Ribosome->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK PERK UPR->PERK IRE1 IRE1 UPR->IRE1 ATF6 ATF6 UPR->ATF6 CHOP CHOP (upregulation) PERK->CHOP IRE1->CHOP ATF6->CHOP Bcl2 Bcl-2 family (modulation) CHOP->Bcl2 Caspase_Activation Caspase Activation Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay & Analysis Cell_Culture Cell Culture (e.g., Sarcoma Cells) Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound & Verrucarin A) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Potency Comparison Data_Analysis->Conclusion

A Comparative Analysis of the Mechanisms of Roridin D and Satratoxin H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of Roridin D and Satratoxin H, two potent macrocyclic trichothecene mycotoxins. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction to this compound and Satratoxin H

This compound and Satratoxin H belong to the type D class of trichothecene mycotoxins, characterized by a macrocyclic ring structure.[1][2] These toxins are secondary metabolites produced by various fungi, most notably species such as Stachybotrys chartarum, commonly known as "black mold," and the poisonous mushroom Podostroma cornu-damae.[1][3] Trichothecenes are notorious for their ability to inhibit protein, DNA, and RNA synthesis, leading to a "ribotoxic stress response" and ultimately, apoptosis.[1][4] Their lipophilic nature allows for easy absorption through inhalation, ingestion, and dermal contact.[1][4]

Comparative Cytotoxicity

While direct comparative studies on this compound are limited, research on the closely related Roridin E alongside Satratoxin H provides valuable insights into their relative potencies. The cytotoxic effects of these mycotoxins have been evaluated across various cell lines, with their potency typically measured by the half-maximal inhibitory concentration (IC50).

MycotoxinCell LineIC50 (nM)AssayReference
Satratoxin H Jurkat (human T lymphocyte)2.2WST-1[5]
U937 (human monocytic)2.2WST-1[5]
RPMI 8226 (human B lymphocyte)18.3WST-1[5]
B16F10 (mouse melanoma)Not explicitly stated, but showed potent cytotoxicityWST-8[3]
Roridin E (as a proxy for this compound) B16F10 (mouse melanoma)Not explicitly stated, but showed potent cytotoxicityWST-8[3]
Satratoxin G (structurally similar to Satratoxin H) RAW 264.7 (murine macrophage)~10-20 ng/mL (~18-36 nM)DNA Fragmentation ELISA[6]
PC-12 (rat pheochromocytoma)~10 ng/mL (~18 nM)Alamar Blue[1]

Mechanisms of Action: A Head-to-Head Comparison

Both this compound and Satratoxin H share a primary mechanism of action: the inhibition of protein synthesis by binding to the 60S ribosomal subunit.[3][7] This initial insult triggers a cascade of cellular stress responses, culminating in apoptosis. However, nuances in their downstream signaling have been observed.

Key Mechanistic Steps:
  • Ribosome Binding and Ribotoxic Stress Response: Both toxins bind to the ribosome, inhibiting peptidyl transferase activity and halting protein synthesis.[4] This triggers the ribotoxic stress response, a signaling cascade initiated by ribosome-inactivating agents.[4]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): A central feature of the ribotoxic stress response is the activation of MAPK pathways. Both this compound and Satratoxin H have been shown to activate c-Jun N-terminal kinase (JNK), p38 MAPK, and Extracellular signal-regulated kinase (ERK).[2][6] The activation of these pathways is a critical step preceding apoptosis.[2]

  • Induction of Endoplasmic Reticulum (ER) Stress: The disruption of protein synthesis leads to an accumulation of unfolded proteins in the endoplasmic reticulum, causing ER stress.[3] This activates the Unfolded Protein Response (UPR), a trio of signaling pathways designed to restore ER homeostasis.[3] Both Roridin E and Satratoxin H activate all three canonical UPR sensors:

    • ATF6 (Activating Transcription Factor 6): Upon activation, it translocates to the nucleus to upregulate ER chaperones.[3]

    • PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase): This leads to the phosphorylation of eIF2α, attenuating global protein synthesis but promoting the translation of specific stress-response proteins like ATF4.[3]

    • IRE1 (Inositol-requiring enzyme 1): Its activation leads to the splicing of XBP1 mRNA, another transcription factor that upregulates UPR target genes.[3]

  • Generation of Reactive Oxygen Species (ROS): Treatment with both Roridin E and Satratoxin H has been shown to increase intracellular levels of reactive oxygen species (ROS).[3] The cytotoxic effects of these mycotoxins can be significantly reduced by the presence of ROS scavengers like glutathione, indicating that ROS generation is a key mediator of their toxicity.[3]

  • Apoptosis Induction: The culmination of these stress pathways is the induction of programmed cell death, or apoptosis. This is characterized by:

    • Caspase Activation: Both toxins induce the cleavage and activation of executioner caspases, such as caspase-3.[3][8]

    • Bax/Bcl-2 Regulation: An increased expression of the pro-apoptotic protein Bax has been observed.[3] However, one study on Satratoxin H in PC12 cells showed no effect on Bax and Bcl-2 levels.[8]

    • DNA Damage: Satratoxin H has been shown to cause DNA double-strand breaks, as evidenced by the phosphorylation of histone H2A.[8]

Visualizing the Mechanisms

Signaling Pathway of this compound and Satratoxin H

G Toxin This compound / Satratoxin H Ribosome 60S Ribosomal Subunit Toxin->Ribosome ROS ROS Generation Toxin->ROS ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RSR Ribotoxic Stress Response ProteinSynthesis->RSR ER_Stress ER Stress (Unfolded Protein Response) ProteinSynthesis->ER_Stress MAPK MAPK Activation (p38, JNK, ERK) RSR->MAPK Apoptosis Apoptosis MAPK->Apoptosis PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis ROS->Apoptosis DNA_Damage DNA Double-Strand Breaks DNA_Damage->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Satratoxin_H Satratoxin H Satratoxin_H->DNA_Damage G start Start cell_culture Cell Culture (e.g., B16F10, Jurkat) start->cell_culture cell_seeding Seed Cells in 96-well Plate (5x10^3 - 1x10^4 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h toxin_treatment Treat with this compound / Satratoxin H (various concentrations) incubation_24h->toxin_treatment incubation_48_72h Incubate for 24-72h toxin_treatment->incubation_48_72h wst_assay Add WST-1/WST-8 Reagent incubation_48_72h->wst_assay incubation_1_4h Incubate for 1-4h wst_assay->incubation_1_4h read_absorbance Measure Absorbance at 450nm incubation_1_4h->read_absorbance data_analysis Data Analysis (Calculate % Viability, Determine IC50) read_absorbance->data_analysis end End data_analysis->end

References

Validating Roridin D-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Roridin D, a macrocyclic trichothecene mycotoxin, is a potent inducer of apoptosis, making it a compound of interest for cancer research and drug development. A critical step in evaluating the pro-apoptotic potential of this compound is the robust validation of caspase activation, the central executioners of programmed cell death. This guide provides a comprehensive comparison of commonly used caspase assays, presenting supporting experimental data from related compounds, detailed experimental protocols, and a comparison with alternative apoptosis detection methods.

Unveiling the Apoptotic Cascade: The Role of Caspases

Apoptosis is a tightly regulated process involving two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (such as caspase-8 and caspase-9) are activated at the onset of apoptosis and, in turn, activate executioner caspases (such as caspase-3 and caspase-7).[1][2] These executioner caspases are responsible for the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The general mechanism of apoptosis induction by trichothecene mycotoxins, including this compound, involves the induction of ribotoxic stress, which activates mitogen-activated protein kinases (MAPKs), leading to the generation of reactive oxygen species (ROS) and subsequent activation of the caspase cascade. Studies on related trichothecenes, such as Roridin E, have demonstrated that their cytotoxic effects are mediated by caspase-dependent apoptosis.[3]

Quantitative Analysis of Caspase Activation

Table 1: Western Blot Analysis of Apoptosis-Related Proteins in HepG-2 Cells Treated with Trichothecene Mycotoxins [4]

TreatmentPro-caspase-9Cleaved caspase-9 (37/35 kDa)Pro-caspase-3Cleaved caspase-3 (17 kDa)Bcl-2Bax (Relative Intensity vs. Control)
Control+++-+++-+++1.00
Mytoxin B+++++++++++++4.51 ± 0.29
Epiroridin Acid++++++++++++2.67 ± 0.18

Data is a qualitative representation based on the cited study. The relative intensity of Bax protein was normalized to β-actin.

Experimental Protocols for Caspase Assays

A variety of commercially available kits allow for the sensitive detection and quantification of caspase activity. The choice of assay depends on the specific caspase of interest, the desired readout (colorimetric, fluorometric, or luminescent), and the experimental setup (cell lysates or live cells).

Colorimetric Caspase-3 Assay Protocol (Cell Lysates)

This protocol is adapted from commercially available kits and provides a quantitative measure of caspase-3 activity based on the cleavage of a colorimetric substrate.[5][6]

Materials:

  • Cells treated with this compound

  • Control (untreated) cells

  • Chilled Cell Lysis Buffer

  • 2x Reaction Buffer

  • DTT (dithiothreitol)

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with the desired concentration of this compound for the appropriate duration.

  • Harvest 1-5 x 10^6 cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new, chilled tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of lysate (containing 50-200 µg of protein) to each well.

  • Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM.

  • Add 50 µL of the 2x Reaction Buffer to each well.

  • Add 5 µL of the DEVD-pNA substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the this compound-treated samples to the untreated control.

Multiplex Fluorometric Caspase Assay Protocol (Live Cells)

This protocol allows for the simultaneous measurement of multiple caspase activities (e.g., caspase-3/7, -8, and -9) in live cells using spectrally distinct fluorogenic substrates.[7]

Materials:

  • Cells cultured in a 96-well black-walled, clear-bottom plate

  • This compound

  • Multiplex Caspase Assay Kit (containing substrates for caspase-3/7, -8, and -9)

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time to induce apoptosis.

  • Prepare the caspase working solution by adding the fluorogenic substrates to the assay buffer as per the manufacturer's instructions.

  • Add an equal volume of the caspase working solution to each well.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity for each caspase using the appropriate excitation and emission wavelengths (e.g., Caspase-3/7: Ex/Em = 490/525 nm; Caspase-8: Ex/Em = 535/620 nm; Caspase-9: Ex/Em = 400/450 nm - specific wavelengths may vary between kits).

Visualizing the Pathways

The following diagrams illustrate the key signaling pathways involved in apoptosis and a typical workflow for a caspase assay.

RoridinD_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Caspase-8->Pro-caspase-3/7 This compound This compound Ribotoxic Stress Ribotoxic Stress This compound->Ribotoxic Stress MAPK Activation MAPK Activation Ribotoxic Stress->MAPK Activation Mitochondrion Mitochondrion MAPK Activation->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3/7 Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Caspase_Assay_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Lysis (for lysate assays) Cell Lysis (for lysate assays) This compound Treatment->Cell Lysis (for lysate assays) Addition of Caspase Substrate Addition of Caspase Substrate This compound Treatment->Addition of Caspase Substrate for live-cell assays Cell Lysis (for lysate assays)->Addition of Caspase Substrate Incubation Incubation Addition of Caspase Substrate->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis

Caption: General workflow for caspase activity assays.

Comparison with Alternative Apoptosis Detection Methods

While caspase assays are a direct and reliable method for confirming apoptosis, it is often beneficial to employ complementary techniques to obtain a comprehensive understanding of the cell death process.

Table 2: Comparison of Apoptosis Detection Methods

MethodPrincipleAdvantagesDisadvantages
Caspase Assays Measures the enzymatic activity of specific caspases using colorimetric, fluorometric, or luminescent substrates.- Direct measurement of a key event in apoptosis.- High sensitivity and specificity.- Allows for the differentiation of initiator and executioner caspase activation.- May not detect caspase-independent cell death.- The timing of peak caspase activity can vary.
Annexin V Staining Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event.- Detects early stages of apoptosis.- Can be combined with a viability dye (e.g., propidium iodide) to distinguish between apoptotic and necrotic cells.- PS externalization can also occur in necrotic cells.- The signal can be transient.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTp Nick End Labeling) Detects DNA fragmentation, a hallmark of late-stage apoptosis.- Detects a late and irreversible stage of apoptosis.- Can be used on fixed tissues and cells.- Can also label necrotic cells and cells with DNA damage from other sources.- May not detect early apoptotic events.
Mitochondrial Membrane Potential (MMP) Assays Measures the disruption of the mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway.- Detects a very early event in the intrinsic pathway.- Can be performed on live cells.- Changes in MMP are not exclusive to apoptosis.- Can be influenced by other cellular processes.

References

Roridin D vs. T-2 Toxin: A Comparative Analysis of Their Toxicological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological effects of Roridin D and T-2 toxin, two potent trichothecene mycotoxins. This document summarizes key experimental data on their cytotoxicity, apoptotic induction, and inflammatory responses, supported by detailed experimental protocols and signaling pathway diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Comparative Data on Cytotoxicity and Apoptosis

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound and T-2 toxin across various cell lines. Direct comparative studies in the same cell line are limited, highlighting an area for future research.

Table 1: Comparative Cytotoxicity (IC50 Values)

ToxinCell LineIC50 ValueCitation
This compound Primary soft-tissue sarcoma9.5 x 10-10 M[1]
Roridin E *Multiple breast cancer cell lines0.02 - 0.05 nM[2]
H4TG, MDCK, NIH3T3, KA31T1.74 - 7.68 nM[2]
T-2 Toxin Human hepatoma (HepG2)2.39 ng/mL[3]
Human melanoma (SK-Mel/27)2.8 ng/mL[4]
Human Jurkat T cellsT-2 > HT-2 > DAS**[5]
HeLa, Bel-7402, Chang liver cells357, 63, 412 ng/mL (LC50 at 24h)

*Roridin E is a closely related macrocyclic trichothecene, and its data is included as a proxy for this compound due to limited direct data. **Diacetoxyscirpenol (DAS) is another type A trichothecene. This study indicates the relative toxicity.

Table 2: Comparative Apoptotic Effects

ToxinKey Apoptotic MechanismsAffected Cell LinesCitation
This compound Ribosome interaction, ER stress, caspase-dependent apoptosisB16 mouse melanoma[6]
T-2 Toxin Mitochondrial pathway activation, ROS production, caspase-3, -8, and -9 activation, DNA fragmentationHuman neuroblastoma (IMR-32), chicken hepatocytes, mouse microglia (BV2), human Jurkat T cells, thymocytes[5][7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure for Adherent Cells: [1][8]

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with various concentrations of this compound or T-2 toxin for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the incubation period, remove the treatment medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized to formazan crystals.

  • Carefully remove the MTT solution.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or T-2 toxin as described for the cytotoxicity assay.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and then resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Inflammatory Response: Cytokine Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.[10][11][12]

Materials:

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-1β, IL-6)

  • 96-well ELISA plates

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure (Sandwich ELISA):

  • Coat a 96-well plate with the capture antibody specific for the target cytokine and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block the plate with a blocking buffer to prevent non-specific binding.

  • Add cell culture supernatants (containing the secreted cytokines) from cells treated with this compound or T-2 toxin, along with standards of known cytokine concentrations, to the wells. Incubate for 2 hours.

  • Wash the plate.

  • Add the biotinylated detection antibody and incubate for 1 hour.

  • Wash the plate.

  • Add streptavidin-HRP (horseradish peroxidase) and incubate for 30 minutes.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Signaling Pathways and Mechanisms of Action

Both this compound and T-2 toxin are known to induce a ribotoxic stress response , which is a key mechanism underlying their toxicity.[13][14] This response is triggered by the binding of these toxins to the 60S ribosomal subunit, leading to the inhibition of protein synthesis. This inhibition, in turn, activates mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are critical mediators of cellular stress responses, including inflammation and apoptosis.

This compound Signaling Pathway

This compound, as a macrocyclic trichothecene, is a potent inhibitor of protein synthesis.[13] Its binding to the ribosome triggers a signaling cascade that leads to endoplasmic reticulum (ER) stress.[6] This, in conjunction with the activation of MAPKs, culminates in caspase-dependent apoptosis.

RoridinD_Pathway RoridinD This compound Ribosome 60S Ribosome RoridinD->Ribosome ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress ER_Stress ER Stress RibotoxicStress->ER_Stress MAPKs MAPK Activation (JNK, p38) RibotoxicStress->MAPKs Caspases Caspase Activation ER_Stress->Caspases MAPKs->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

T-2 Toxin Signaling Pathway

T-2 toxin also initiates its toxic effects through the ribotoxic stress response.[7] This leads to the activation of MAPK pathways and also directly impacts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and the initiation of the intrinsic (mitochondrial) apoptotic pathway.

T2_Toxin_Pathway T2_Toxin T-2 Toxin Ribosome 60S Ribosome T2_Toxin->Ribosome Mitochondria Mitochondrial Dysfunction T2_Toxin->Mitochondria ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis RibotoxicStress Ribotoxic Stress Response ProteinSynthesis->RibotoxicStress MAPKs MAPK Activation (JNK, p38) RibotoxicStress->MAPKs Caspase3 Caspase-3 Activation MAPKs->Caspase3 ROS ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Mitochondria Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: T-2 toxin-induced apoptotic signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of this compound and T-2 toxin effects.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis CellCulture Cell Seeding (e.g., HepG2, Jurkat) ToxinTreatment Toxin Treatment (this compound / T-2 Toxin) CellCulture->ToxinTreatment Cytotoxicity Cytotoxicity Assay (MTT) ToxinTreatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) ToxinTreatment->Apoptosis Inflammation Inflammation Assay (ELISA for Cytokines) ToxinTreatment->Inflammation DataAnalysis IC50 Calculation & Statistical Analysis Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis Inflammation->DataAnalysis Comparison Comparative Analysis DataAnalysis->Comparison

Caption: General experimental workflow for comparative analysis.

Conclusion

Both this compound and T-2 toxin are highly potent trichothecenes that induce cytotoxicity and apoptosis through the ribotoxic stress response and activation of MAPK signaling pathways. This compound, a macrocyclic trichothecene, appears to be exceptionally potent, with IC50 values in the nanomolar to sub-nanomolar range, and its mechanism is strongly linked to the induction of ER stress. T-2 toxin, a type A trichothecene, also exhibits high toxicity and has a well-documented role in inducing mitochondrial dysfunction and ROS production as part of its apoptotic mechanism. Their shared ability to activate inflammatory pathways underscores their immunomodulatory potential. Further direct comparative studies are warranted to fully elucidate the nuances of their toxicological profiles, which will be invaluable for risk assessment and the exploration of their potential therapeutic applications.

References

Head-to-head comparison of Roridin D and doxorubicin in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant side effects and the development of drug resistance. This has spurred the search for novel anticancer agents with improved efficacy and safety profiles. Among the natural compounds showing promise is Roridin D, a macrocyclic trichothecene mycotoxin. This guide provides a detailed head-to-head comparison of this compound and doxorubicin, focusing on their mechanisms of action, cytotoxicity, and effects on critical cellular processes in cancer cells, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Pathways

This compound and doxorubicin exert their cytotoxic effects through distinct molecular mechanisms, targeting different cellular components and activating different signaling cascades.

Doxorubicin: DNA Damage and Oxidative Stress

Doxorubicin's primary mode of action involves its interaction with DNA. It intercalates between DNA base pairs, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This results in DNA double-strand breaks, triggering a DNA damage response that can lead to cell cycle arrest and apoptosis.[3] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which induce oxidative stress and damage cellular components, including lipids, proteins, and DNA, further contributing to its cytotoxic effects.[3]

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation ROS_Generation ROS Generation Doxorubicin->ROS_Generation Topoisomerase_II_Inhibition Topoisomerase II Inhibition DNA_Intercalation->Topoisomerase_II_Inhibition DNA_Damage DNA Damage Topoisomerase_II_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Oxidative_Stress->Apoptosis

Doxorubicin's Mechanism of Action.

This compound: Ribotoxic Stress and ER-Mediated Apoptosis

In contrast to doxorubicin, this compound, a member of the trichothecene mycotoxin family, primarily targets the ribosome, the cellular machinery responsible for protein synthesis. By binding to the 60S ribosomal subunit, this compound inhibits protein synthesis, leading to a phenomenon known as "ribotoxic stress." This stress activates signaling cascades, including the mitogen-activated protein kinases (MAPKs), and induces the endoplasmic reticulum (ER) stress response. Prolonged ER stress ultimately triggers apoptosis, a form of programmed cell death.

roridin_d_pathway Roridin_D This compound Ribosome_Binding Ribosome Binding Roridin_D->Ribosome_Binding Protein_Synthesis_Inhibition Protein Synthesis Inhibition Ribosome_Binding->Protein_Synthesis_Inhibition Ribotoxic_Stress Ribotoxic Stress Protein_Synthesis_Inhibition->Ribotoxic_Stress ER_Stress ER Stress Ribotoxic_Stress->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

This compound's Mechanism of Action.

Cytotoxicity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and doxorubicin in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparative experiments under identical conditions are limited.

Cell LineCancer TypeThis compound IC50Doxorubicin IC50
MCF-7 Breast CancerNot widely reported~2.5 µM[1][4]
HeLa Cervical CancerNot widely reported~2.92 µM[1][4]
A549 Lung CancerNot widely reported> 20 µM[1][4]
HepG2 Liver CancerNot widely reported~12.18 µM[1][4]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.

Induction of Apoptosis

Both this compound and doxorubicin are potent inducers of apoptosis, albeit through different signaling pathways.

  • Doxorubicin-induced apoptosis is often mediated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage activates p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This leads to mitochondrial membrane permeabilization, cytochrome c release, and caspase activation.

  • This compound-induced apoptosis is primarily linked to the ER stress pathway. The accumulation of unfolded proteins due to protein synthesis inhibition triggers the unfolded protein response (UPR). If the stress is prolonged and severe, the UPR activates pro-apoptotic signaling molecules, leading to caspase activation and cell death.

apoptosis_workflow Treat_Cells Treat cells with This compound or Doxorubicin Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Quantify apoptotic (Annexin V+/PI-) and necrotic (Annexin V+/PI+) cells Flow_Cytometry->Data_Analysis

Workflow for Apoptosis Assay.

Cell Cycle Arrest

Disruption of the cell cycle is a key mechanism by which many anticancer drugs inhibit tumor growth.

  • Doxorubicin is known to induce cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cell type and drug concentration. This arrest is a direct consequence of the DNA damage it inflicts, activating checkpoint kinases that halt cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

  • The effect of This compound on the cell cycle is less well-characterized. However, as an inhibitor of protein synthesis, it is plausible that it could induce cell cycle arrest at various phases due to the lack of essential proteins required for cell cycle progression.

Similar to apoptosis, direct comparative studies quantifying the effects of this compound and doxorubicin on cell cycle distribution in the same cancer cell lines are limited.

cell_cycle_workflow Treat_Cells Treat cells with This compound or Doxorubicin Harvest_Cells Harvest and fix cells (e.g., with ethanol) Treat_Cells->Harvest_Cells Stain_Cells Stain with Propidium Iodide (PI) and treat with RNase Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Quantify percentage of cells in G0/G1, S, and G2/M phases Flow_Cytometry->Data_Analysis

Workflow for Cell Cycle Analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for the key assays discussed in this guide.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or doxorubicin for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the compounds as described for the MTT assay. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: The DNA content histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound and doxorubicin represent two distinct classes of anticancer agents with different molecular targets and mechanisms of action. Doxorubicin, a well-established chemotherapeutic, primarily induces DNA damage and oxidative stress. This compound, a potent mycotoxin, inhibits protein synthesis and triggers cell death through ribotoxic and ER stress.

While the available data suggests that this compound exhibits high cytotoxicity, a comprehensive understanding of its therapeutic potential requires direct head-to-head comparative studies with established drugs like doxorubicin. Future research should focus on conducting such comparative experiments in a panel of cancer cell lines to quantitatively assess their relative efficacy in inducing apoptosis and cell cycle arrest. Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent for cancer treatment.

References

Confirming Roridin D Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established experimental methods to confirm the cellular target engagement of Roridin D, a potent macrocyclic trichothecene mycotoxin. Understanding and verifying the interaction of this compound with its cellular targets is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications or countermeasures. This document details and contrasts two primary methodologies: the Cellular Thermal Shift Assay (CETSA) and Co-Immunoprecipitation followed by Western Blotting.

Introduction to this compound and its Cellular Target

This compound belongs to the trichothecene family of mycotoxins, known for their significant cytotoxicity.[1][2] The primary molecular target of trichothecenes, including this compound, is the eukaryotic ribosome. By binding to the peptidyl transferase center on the 60S ribosomal subunit, this compound inhibits protein synthesis, a fundamental cellular process.[3] This inhibition triggers a signaling cascade known as the ribotoxic stress response, which can lead to the activation of downstream mitogen-activated protein kinases (MAPKs), induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.[3]

Methods for Confirming Target Engagement

Confirming that this compound directly binds to its intended ribosomal target within a complex cellular environment is a critical step in its pharmacological profiling. This guide compares two powerful techniques suitable for this purpose.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that allows for the label-free detection of direct binding between a ligand (e.g., this compound) and its protein target in a native cellular context.[4][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6][7]

Comparison with Alternatives:

FeatureCellular Thermal Shift Assay (CETSA)Co-Immunoprecipitation (Co-IP)
Principle Ligand-induced thermal stabilization of the target protein.[6][7]Antibody-based pull-down of a target protein to identify interacting molecules.[8]
Labeling Requirement Label-free for the compound of interest.[7]Requires a specific antibody for the target protein. May require tagged proteins.
Cellular Context Measures engagement in intact cells or cell lysates, preserving the native environment.[6][9]Typically performed on cell lysates, which may disrupt weaker or transient interactions.
Information Provided Direct evidence of physical binding and can determine target engagement potency (EC50).[6][7]Indicates proximity or complex formation, which may be indirect.
Throughput Can be adapted to a high-throughput format.[7]Generally lower throughput.
Confirmation Provides strong evidence of direct target engagement.[4][5]Confirms association within a complex; may require further validation for direct binding.
Method 2: Co-Immunoprecipitation (Co-IP) followed by Western Blotting

Co-IP is a classical technique used to study protein-protein or protein-ligand interactions.[8] In the context of this compound, this method can be adapted to demonstrate the association of this compound with ribosomal proteins. This typically involves using an antibody against a specific ribosomal protein to pull down the ribosome-Roridin D complex.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to determine the thermal stabilization of a ribosomal protein upon this compound binding.

1. Cell Culture and Treatment:

  • Culture cells of interest to 80-90% confluency.

  • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control is kept on ice.

3. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Transfer the supernatant to new tubes and determine the protein concentration.

4. Protein Detection (Western Blot):

  • Normalize the protein concentrations of all samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for a ribosomal target protein (e.g., RPL3) and a loading control (e.g., GAPDH).

  • Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to generate a melting curve.

dot

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment harvest 3. Harvest Cells treatment->harvest heating 4. Heat Treatment harvest->heating lysis 5. Cell Lysis heating->lysis centrifugation 6. Centrifugation lysis->centrifugation sds_page 7. SDS-PAGE centrifugation->sds_page western_blot 8. Western Blot sds_page->western_blot analysis 9. Data Analysis western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Co-Immunoprecipitation (Co-IP) Protocol

This protocol aims to demonstrate the interaction between this compound and a specific ribosomal protein.

1. Cell Culture and Treatment:

  • Grow cells to a high density.

  • Treat cells with this compound or a vehicle control.

2. Cell Lysis:

  • Harvest and wash the cells.

  • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with an antibody specific to a ribosomal protein (e.g., anti-RPL3) or an isotype control antibody overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

4. Washing and Elution:

  • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the immunoprecipitated proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an antibody that can recognize this compound (if a suitable one exists) or, more commonly, with antibodies against other ribosomal proteins to confirm the pulldown of the entire complex.

dot

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Purification cluster_analysis Detection cell_treatment 1. Cell Treatment with this compound lysis 2. Cell Lysis cell_treatment->lysis preclear 3. Pre-clearing Lysate lysis->preclear antibody_incubation 4. Antibody Incubation preclear->antibody_incubation bead_capture 5. Bead Capture antibody_incubation->bead_capture washing 6. Washing bead_capture->washing elution 7. Elution washing->elution sds_page 8. SDS-PAGE elution->sds_page western_blot 9. Western Blot sds_page->western_blot

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

This compound Signaling Pathway

This compound's binding to the ribosome initiates a cascade of cellular stress responses.

dot

RoridinD_Pathway roridin_d This compound ribosome Ribosome roridin_d->ribosome Binds protein_synthesis Protein Synthesis Inhibition ribosome->protein_synthesis ribotoxic_stress Ribotoxic Stress Response protein_synthesis->ribotoxic_stress mapk MAPK Activation (JNK, p38) ribotoxic_stress->mapk er_stress ER Stress ribotoxic_stress->er_stress apoptosis Apoptosis mapk->apoptosis er_stress->apoptosis

Caption: this compound-induced cellular signaling cascade.

Conclusion

Both CETSA and Co-IP are valuable techniques for confirming the cellular target engagement of this compound. CETSA offers a more direct and quantitative assessment of binding in a native cellular environment without the need for compound modification. Co-IP, while a powerful tool for studying protein complexes, provides more indirect evidence of binding. The choice of method will depend on the specific research question, available resources, and the level of evidence required. For robust validation of direct target engagement, CETSA is the preferred method, while Co-IP can provide complementary information about the interaction of this compound with the ribosomal machinery.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Roridin D

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Roridin D, a potent trichothecene mycotoxin. Adherence to these procedures is essential to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. Trichothecenes are highly toxic and can be absorbed through the skin.[1] The following PPE is required:

  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required. Change gloves frequently, especially if contamination is suspected.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes of liquids or airborne particles.

  • Respiratory Protection: A fit-tested N95 respirator is the minimum requirement. For procedures that may generate aerosols, a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter is recommended.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, both in solid and liquid form, must be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize the risk of inhalation exposure.

Preparation and Handling of Solid this compound:

  • Preparation: Before handling, ensure all necessary equipment and waste disposal containers are within the containment device (chemical fume hood or BSC).

  • Weighing: If weighing solid this compound, do so on a tared, disposable weigh paper within the containment device.

  • Solubilization: To dissolve solid this compound, add the solvent to the vial containing the compound. Do not remove the solid from its original container.

Handling of this compound Solutions:

  • Pipetting: Use positive displacement pipettes or pipette tips with aerosol-resistant filters.

  • Transfers: Conduct all transfers of this compound solutions slowly and carefully to avoid splashes and aerosol generation.

  • Containment: Keep all containers of this compound sealed when not in immediate use.

Quantitative Toxicity Data

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
Primary soft-tissue sarcoma cells9.5 x 10⁻¹⁰[2]

Table 2: Acute Toxicity Data for Roridin A and Roridin E

CompoundSpeciesRouteToxicity ValueReference
Roridin AMouseIntravenousLD50: 1.0 mg/kg
Roridin EMouseIntraperitonealLD50: 10 mg/kg[3]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Decontamination:

  • Work Surfaces: All surfaces within the chemical fume hood or BSC should be decontaminated at the end of each procedure. Use a freshly prepared 1% sodium hypochlorite solution, followed by a 70% ethanol rinse to remove the corrosive hypochlorite.

  • Spills: In case of a spill, cover the area with absorbent material, and then saturate with a 1% sodium hypochlorite solution. Allow a contact time of at least 15 minutes before cleaning.

Waste Disposal:

  • Solid Waste: All disposable labware, gloves, gowns, and other materials contaminated with this compound should be placed in a dedicated, clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container.

  • Final Disposal: All this compound waste must be disposed of as hazardous chemical waste. The preferred method is high-temperature incineration by a licensed hazardous waste disposal company. Autoclaving may also be an option, but trichothecenes are heat-stable, requiring high temperatures (e.g., 500°F for 30 minutes) for complete inactivation.

Safe Handling Workflow for this compound

Safe_Handling_of_Roridin_D Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal Prep Assemble all necessary materials and PPE EnterHood Place all items in a certified chemical fume hood or BSC Prep->EnterHood Weigh Weigh solid this compound on disposable paper EnterHood->Weigh Dissolve Dissolve in solvent within original vial Weigh->Dissolve Pipette Use positive displacement pipettes for solutions Dissolve->Pipette Store Keep containers sealed when not in use Pipette->Store DeconSurface Decontaminate work surfaces with 1% sodium hypochlorite Store->DeconSurface After Use DisposeSolid Collect solid waste in labeled hazardous waste container DeconSurface->DisposeSolid DisposeLiquid Collect liquid waste in labeled hazardous waste container DeconSurface->DisposeLiquid Incinerate Dispose of all waste via high-temperature incineration DisposeSolid->Incinerate DisposeLiquid->Incinerate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roridin D
Reactant of Route 2
Roridin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.